Product packaging for 6-methyl-5,6-dihydro-2H-pyran-2-one(Cat. No.:CAS No. 10048-32-5)

6-methyl-5,6-dihydro-2H-pyran-2-one

Cat. No.: B158270
CAS No.: 10048-32-5
M. Wt: 112.13 g/mol
InChI Key: DYNKRGCMLGUEMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Parasorbic acid (CAS 10048-32-5), with a molecular formula of C 6 H 8 O 2 and an average molecular weight of 112.13 g/mol, is a natural organic compound classified as a dihydropyranone . It is the cyclic lactone found natively in the ripe berries of the mountain ash tree (Sorbus aucuparia, or rowanberry) and is the sole constituent of "Vogelbeerol" oil obtained through steam distillation . This compound serves as a key biomarker for the consumption of fruits like rowanberry and American cranberry . A significant area of research interest involves its transformation; parasorbic acid is thermodynamically unstable and can be converted via thermal treatment or hydrolysis into its open-chain, non-toxic isomer, sorbic acid, a widely used food preservative . This conversion is a critical consideration during extraction and purification processes, which must be carefully controlled at low temperatures to prevent the reaction and obtain the pure lactone . Researchers study parasorbic acid for its role as a natural product and its biosynthetic pathway, which has been elucidated as the acetate-malonate (polyketide) route in plants . It is crucial to note that parasorbic acid is toxic and has been shown to cause indigestion and nausea . A long-term feeding study in rats indicated adverse effects, and subcutaneous injection was associated with the production of local sarcomas, leading the International Agency for Research on Cancer (IARC) to classify it in Group 3, meaning it is not classifiable as to its carcinogenicity to humans . This product is intended for research and forensic purposes only. It is not suitable for human or veterinary diagnostic or therapeutic uses, nor is it for food, drug, or household applications .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O2 B158270 6-methyl-5,6-dihydro-2H-pyran-2-one CAS No. 10048-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-5-3-2-4-6(7)8-5/h2,4-5H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYNKRGCMLGUEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871944
Record name 6-Methyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108-54-3, 10048-32-5
Record name 5,6-Dihydro-6-methyl-2H-pyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-54-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parasorbic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108543
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-hexenoic acid lactone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Methyl-5,6-dihydro-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-5,6-dihydro-2H-pyran-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Parasorbic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 6-methyl-5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-5,6-dihydro-2H-pyran-2-one, also widely known as parasorbic acid, is a naturally occurring lactone found in the berries of the mountain ash, Sorbus aucuparia. As a six-membered unsaturated lactone, its chemical structure and properties have garnered interest in various scientific fields, including organic synthesis and drug development. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physicochemical characteristics, spectral data, synthesis and reactivity, and known biological activities. The information is presented to be a valuable resource for researchers and professionals in related fields.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C₆H₈O₂. Its properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
CAS Number 108-54-3[1]
Appearance Colorless liquid[2]
Boiling Point 227 °C (estimated)[2]
Density ~1.0 g/mL (estimated)[2]
Solubility in Water 50 g/L[2]
InChI Key DYNKRGCMLGUEMN-UHFFFAOYSA-N[1]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (CDCl₃): The chemical shifts for the carbon atoms are available in public databases, providing a fingerprint for the carbon skeleton of the molecule.[1]

Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique for the identification and purity assessment of this volatile compound.[3] In electron impact (EI) mass spectrometry, this compound is expected to show a molecular ion peak at m/z 112, corresponding to its molecular weight.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

Specific FTIR data for this compound is not detailed in the available search results. However, characteristic absorption bands for α,β-unsaturated lactones would be expected, including a strong C=O stretching vibration (typically around 1715-1750 cm⁻¹) and C=C stretching vibration (around 1600-1680 cm⁻¹).

Experimental Protocols

Synthesis of this compound

While a highly detailed, step-by-step protocol for the specific synthesis of this compound was not found in the search results, general synthetic strategies for 2H-pyran-2-ones and related fused pyran-2-ones are available. One common method involves a one-pot synthesis starting from 1,3-dicarbonyl compounds, one-carbon synthons (like triethyl orthoformate), and N-acylglycines in acetic anhydride.[4][5]

A procedure for the synthesis of the parent compound, 5,6-dihydro-2H-pyran-2-one, has been described in Organic Syntheses. This method involves the reaction of vinylacetic acid with paraformaldehyde in the presence of sulfuric acid and glacial acetic acid, followed by workup.[1] This protocol could potentially be adapted for the synthesis of the 6-methyl derivative.

Another approach involves the partial hydrogenation of 4-hydroxy-6-methyl-2H-pyran-2-one.[6] The reaction conditions, including the choice of catalyst (e.g., Pd/Nb₂O₅), solvent, temperature, and hydrogen pressure, are critical for achieving high selectivity.[6]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Vinylacetic_Acid Vinylacetic Acid Reaction_Vessel Reflux in Glacial Acetic Acid with H₂SO₄ catalyst Vinylacetic_Acid->Reaction_Vessel Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction_Vessel Neutralization Neutralization (e.g., with NaOAc) Reaction_Vessel->Neutralization Cooling Extraction Extraction with Organic Solvent Neutralization->Extraction Distillation Distillation under Reduced Pressure Extraction->Distillation Final_Product 5,6-dihydro-2H-pyran-2-one Distillation->Final_Product

General synthesis workflow for 5,6-dihydro-2H-pyran-2-one.

Reactivity and Biological Significance

Chemical Reactivity

The chemical reactivity of this compound is characterized by the presence of the α,β-unsaturated lactone ring. This functional group makes the molecule susceptible to hydrolysis, which opens the lactone ring to form sorbic acid.[2][3] This conversion can be facilitated by heat or changes in pH.[3] The double bond within the ring can also undergo various addition reactions.

Hydrolysis_Reaction Parasorbic_Acid This compound (Parasorbic Acid) Sorbic_Acid Sorbic Acid Parasorbic_Acid->Sorbic_Acid Hydrolysis (Heat, Acid, or Base)

Hydrolysis of parasorbic acid to sorbic acid.
Biosynthesis

The biosynthesis of parasorbic acid in plants like the rowan berry is a controlled enzymatic process.[3] Studies have suggested that it follows an acetate-malonate pathway.[7]

Biological Activity and Signaling Pathways

The biological activity of parasorbic acid is primarily attributed to its conversion to sorbic acid, a well-known antimicrobial agent.[3] However, direct studies on the specific biological effects and signaling pathway interactions of this compound are limited in the current scientific literature.

While many natural compounds are known to interact with key signaling cascades such as the MAPK and NF-κB pathways, which are crucial in regulating cellular processes like inflammation, proliferation, and apoptosis, there is no direct evidence from the searched literature linking parasorbic acid to these specific pathways.[8][9][10][11] Further research is needed to elucidate the potential for this compound to modulate these or other cellular signaling pathways.

Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response Stimulus External Stimuli (e.g., Growth Factors, Stress) MAPK_Cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) Stimulus->MAPK_Cascade activates NFkB_Pathway NF-κB Pathway (IKK -> IκB -> NF-κB) Stimulus->NFkB_Pathway activates Gene_Expression Gene Expression MAPK_Cascade->Gene_Expression Apoptosis Apoptosis MAPK_Cascade->Apoptosis NFkB_Pathway->Gene_Expression NFkB_Pathway->Apoptosis Inflammation Inflammation NFkB_Pathway->Inflammation

General overview of MAPK and NF-κB signaling pathways.

Conclusion

This compound is a natural product with a well-defined chemical structure and physicochemical properties. While its synthesis and basic reactivity are understood, a significant gap exists in the literature regarding its specific biological mechanisms of action and its interaction with cellular signaling pathways. This presents an opportunity for future research to explore the potential of this molecule and its derivatives in drug discovery and development, particularly in investigating its effects on key signaling cascades that are implicated in various diseases. The data and protocols presented in this guide serve as a foundational resource for such endeavors.

References

Spectroscopic and Synthetic Profile of 6-methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the lactone 6-methyl-5,6-dihydro-2H-pyran-2-one. This compound serves as a valuable building block in organic synthesis and is of interest to researchers in medicinal chemistry and drug development. This document compiles available experimental data and provides predicted spectroscopic values to facilitate its identification and use in further research.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR data are based on the analysis of structurally similar compounds and established chemical shift principles[1][2][3][4][5][6][7].

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~6.8 - 7.0ddd~9.8, 6.2, 2.51HH-3
~5.9 - 6.1dt~9.8, 2.01HH-2
~4.4 - 4.6m-1HH-5
~2.3 - 2.5m-2HH-4
~1.4d~6.33H-CH₃

ddd: doublet of doublet of doublets, dt: doublet of triplets, m: multiplet, d: doublet

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Carbon Assignment
~164C-1 (C=O)
~145C-3
~121C-2
~75C-5
~30C-4
~21-CH₃
Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are based on characteristic frequencies for α,β-unsaturated lactones and alkyl groups[8].

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group
~2975MediumC-H stretch (sp³)
~1720StrongC=O stretch (α,β-unsaturated ester)
~1640MediumC=C stretch
~1250StrongC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound has been reported in the literature[9][10].

Table 4: Mass Spectrometry Data for this compound

m/zRelative IntensityAssignment
112Moderate[M]⁺ (Molecular Ion)
97High[M - CH₃]⁺
69High[M - C₂H₃O]⁺
43Very High[C₃H₇]⁺ or [CH₃CO]⁺

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and spectroscopic characterization of this compound based on established chemical literature[9][11][12].

Synthesis of this compound

A plausible synthetic route to this compound involves the esterification of an appropriate unsaturated alcohol followed by ring-closing metathesis, a powerful method for the formation of cyclic compounds[9].

Materials:

  • Pent-4-en-2-ol

  • Acryloyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Grubbs' second-generation catalyst

  • Silica gel for column chromatography

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Esterification: To a solution of pent-4-en-2-ol and triethylamine in anhydrous dichloromethane at 0 °C, slowly add acryloyl chloride. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Quench the reaction with water and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

  • Ring-Closing Metathesis: Dissolve the purified ester in anhydrous dichloromethane and degas the solution. Add Grubbs' second-generation catalyst and reflux the mixture under an inert atmosphere for 4-6 hours.

  • Final Purification: Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to yield this compound.

Spectroscopic Analysis

NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Parameters: Typical parameters include a spectral width of 0-220 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and broadband proton decoupling.

IR Spectroscopy:

  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

  • Parameters: Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry:

  • Instrumentation: Analyze the sample using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

  • GC Parameters: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that allows for the separation of the compound from any impurities.

  • MS Parameters: Acquire mass spectra in the range of m/z 40-400.

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A flowchart illustrating the synthesis, purification, and spectroscopic analysis workflow for this compound.

References

Mass Spectrometry of 6-methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry of 6-methyl-5,6-dihydro-2H-pyran-2-one, a volatile organic compound of interest in various chemical and biological studies. This document outlines the characteristic fragmentation patterns, presents quantitative mass spectral data, and details a representative experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).

Core Concepts in the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When this compound is introduced into a mass spectrometer, it is ionized, typically by electron impact (EI), which involves bombarding the molecule with a high-energy electron beam. This process forms a molecular ion (M+•), which is a radical cation that can subsequently undergo fragmentation. The pattern of fragmentation is characteristic of the molecule's structure and provides valuable information for its identification.

The fragmentation of the molecular ion is governed by the relative stability of the resulting fragment ions and neutral losses. For this compound, the fragmentation pathways are influenced by the lactone ring and the methyl substituent.

Quantitative Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative abundance of the key ions, are summarized in the table below. This data is compiled from documented spectra and provides a reference for the identification of this compound.[1]

m/zRelative Abundance (%)Proposed Fragment Ion/Neutral Loss
11225[M]+• (Molecular Ion)
97100[M - CH₃]+
8415[M - CO]+•
6985[M - CH₃ - CO]+
5560[C₄H₇]+
4350[C₃H₇]+ or [CH₃CO]+
4170[C₃H₅]+

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be rationalized through several key steps. The following diagram illustrates the proposed signaling pathway for the major observed fragments.

fragmentation_pathway M [C₆H₈O₂]+• m/z = 112 F97 [C₅H₅O₂]+ m/z = 97 M->F97 - •CH₃ F84 [C₅H₈O]+• m/z = 84 M->F84 - CO F69 [C₄H₅O]+ m/z = 69 F97->F69 - CO F55 [C₄H₇]+ m/z = 55 F84->F55 - CHO

Proposed fragmentation pathway of this compound.

The initial ionization event forms the molecular ion at m/z 112. The most abundant fragment ion is observed at m/z 97, which corresponds to the loss of a methyl radical (•CH₃) from the molecular ion. This is a common fragmentation for methyl-substituted cyclic compounds. Another primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule, resulting in the ion at m/z 84. Subsequent loss of carbon monoxide from the m/z 97 fragment leads to the ion at m/z 69. The fragment at m/z 55 is likely formed through the loss of a formyl radical (•CHO) from the m/z 84 ion.

Experimental Protocol: GC-MS Analysis

The analysis of this compound is typically performed using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The following is a representative experimental protocol for the analysis of this volatile compound.

4.1. Sample Preparation

For samples containing this compound, such as fungal volatile collections or synthetic reaction mixtures, a simple dilution with a volatile organic solvent like dichloromethane or hexane is often sufficient. If the compound is present in a complex matrix, a headspace solid-phase microextraction (SPME) method can be employed for selective extraction and pre-concentration.

4.2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis or with a high split ratio for concentrated samples.

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating a wide range of volatile compounds.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Final hold: 240 °C for 5 minutes.

4.3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-300

  • Scan Speed: 2 scans/second

  • Transfer Line Temperature: 280 °C

4.4. Data Analysis

The acquired mass spectra are compared with reference spectra in mass spectral libraries (e.g., NIST, Wiley) for compound identification. The retention time from the gas chromatogram and the fragmentation pattern are both used to confirm the identity of this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection DataAcquisition Data Acquisition Detection->DataAcquisition LibrarySearch Library Search & Spectrum Matching DataAcquisition->LibrarySearch Identification Compound Identification LibrarySearch->Identification

General workflow for GC-MS analysis.

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. The provided data and protocols can serve as a valuable resource for researchers in the fields of analytical chemistry, natural product chemistry, and drug discovery.

References

The Natural Occurrence of 6-Methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methyl-5,6-dihydro-2H-pyran-2-one, a volatile lactone, is a naturally occurring secondary metabolite primarily found in the fungal kingdom. This technical guide provides a comprehensive overview of its natural sources, available quantitative data, detailed experimental protocols for its isolation and analysis, and a proposed biosynthetic pathway. The information presented is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Occurrence

This compound has been identified as a volatile organic compound (VOC) produced by the ascomycete fungus Daldinia clavata. It is emitted in small amounts as part of the fungus's volatilome[1]. While other 6-substituted-5,6-dihydro-2H-pyran-2-ones are known to be produced by various microorganisms and plants, the documented natural occurrence of the 6-methyl variant is currently limited to this species. Further research into the metabolomes of other Daldinia species and related fungi may reveal additional natural sources.

Quantitative Data

To date, specific quantitative data on the yield or concentration of this compound from natural sources is scarce in the published literature. Studies on the volatile profile of Daldinia clavata have characterized its presence but have not reported absolute concentrations[1]. The table below summarizes the available information on the natural source and reported abundance.

CompoundNatural SourceFamilyMethod of DetectionReported AbundanceReference
This compoundDaldinia clavataXylariaceaeGC-MSSmall amounts[1]

Experimental Protocols

The isolation and analysis of this compound from fungal cultures primarily involve the collection of volatile compounds followed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.

Fungal Cultivation and Volatile Collection

A common method for collecting volatile compounds from fungal cultures is the Closed-Loop Stripping Apparatus (CLSA). This technique allows for the gentle trapping of volatiles from the headspace of a culture without the use of solvents.

Protocol: Closed-Loop Stripping Analysis (CLSA)

  • Culture Preparation: Cultivate Daldinia clavata on a suitable solid or liquid medium (e.g., Potato Dextrose Agar or Potato Dextrose Broth) in a sealed vessel. Incubate under optimal growth conditions.

  • Apparatus Setup: Assemble the CLSA system, which consists of a sealed sample container, a pump, and an adsorbent trap (e.g., activated charcoal or Tenax®). The apparatus creates a closed loop where the headspace air from the culture is continuously circulated through the adsorbent trap.

  • Volatile Trapping: Operate the pump for a defined period (e.g., 24-48 hours) to allow for the adsorption of a sufficient quantity of volatile compounds onto the trap.

  • Elution: After trapping, remove the adsorbent trap and elute the trapped volatiles with a small volume of a suitable solvent (e.g., dichloromethane or diethyl ether).

  • Concentration: Carefully concentrate the resulting eluate to a small volume under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The identification and quantification of this compound in the collected sample are performed using GC-MS.

Protocol: GC-MS Analysis

  • Injection: Inject a small aliquot (e.g., 1 µL) of the concentrated volatile extract into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a non-polar or semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at a rate of 5°C/min.

      • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Identification: Identify this compound by comparing its mass spectrum and retention index with that of an authentic standard or with reference spectra from a library (e.g., NIST).

experimental_workflow cluster_cultivation Fungal Cultivation cluster_collection Volatile Collection cluster_analysis Analysis fungal_culture Daldinia clavata Culture clsa Closed-Loop Stripping fungal_culture->clsa Headspace adsorbent_trap Adsorbent Trap clsa->adsorbent_trap Trapping elution Solvent Elution adsorbent_trap->elution concentration Concentration elution->concentration gcms GC-MS Analysis concentration->gcms identification Identification & Quantification gcms->identification

Experimental workflow for the isolation and analysis of this compound.

Biosynthesis

The biosynthesis of this compound is proposed to proceed via a polyketide pathway, a common route for the synthesis of secondary metabolites in fungi. This pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS) enzyme.

Proposed Biosynthetic Pathway

The proposed pathway is analogous to the biosynthesis of other 6-substituted pyrones, such as 6-pentyl-α-pyrone. An iterative Type I PKS is likely responsible for the assembly of the polyketide chain.

  • Chain Initiation: The biosynthesis is initiated with an acetyl-CoA starter unit.

  • Chain Elongation: Two successive condensations with malonyl-CoA extender units occur, catalyzed by the PKS.

  • Reductive Processing: The β-keto groups are likely reduced to hydroxyl groups by a ketoreductase (KR) domain within the PKS.

  • Cyclization and Release: The resulting triketide chain undergoes cyclization and dehydration to form the α,β-unsaturated δ-lactone ring, which is then released from the PKS.

biosynthetic_pathway cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) cluster_product Product Formation acetyl_coa Acetyl-CoA pks_enzyme Iterative Type I PKS acetyl_coa->pks_enzyme Starter Unit malonyl_coa Malonyl-CoA malonyl_coa->pks_enzyme Extender Units (x2) polyketide_chain Growing Polyketide Chain pks_enzyme->polyketide_chain Chain Elongation cyclization Cyclization & Dehydration polyketide_chain->cyclization Release product This compound cyclization->product

Proposed biosynthetic pathway for this compound.

Conclusion

This compound is a naturally occurring volatile compound with a confirmed fungal origin. While its biological activity is yet to be fully elucidated, its structural similarity to other bioactive pyrones suggests potential applications in various fields. Further research is needed to quantify its production in different fungal species, to fully characterize its biosynthetic pathway, and to explore its pharmacological properties. The experimental protocols and biosynthetic insights provided in this guide offer a solid foundation for future investigations into this intriguing natural product.

References

Biosynthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, is a naturally occurring lactone found in various plants and microorganisms. Its chemical structure and biological activities have garnered interest in the scientific community, particularly in the fields of natural product chemistry and drug discovery. This technical guide provides an in-depth overview of the biosynthetic pathways of this compound, focusing on its origin as a polyketide. The guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biosynthetic machinery.

Core Biosynthetic Pathway: A Polyketide Origin

The biosynthesis of this compound proceeds via the acetate-malonate pathway, a hallmark of polyketide synthesis.[1][2] This pathway is orchestrated by a multi-domain enzyme complex known as a polyketide synthase (PKS). While the specific PKS responsible for parasorbic acid synthesis in many organisms is yet to be fully characterized, the general mechanism can be inferred from well-studied analogous systems, such as the biosynthesis of 6-methylsalicylic acid (6-MSA).[3][4]

The synthesis begins with a starter unit, typically acetyl-CoA, which is condensed with a series of extender units, malonyl-CoA. Each condensation step is followed by a programmed series of reductive and dehydrative modifications, catalyzed by specific domains within the PKS.

Key Precursors and Intermediates

The fundamental building blocks for the biosynthesis of this compound are:

  • Starter Unit: Acetyl-CoA

  • Extender Units: Malonyl-CoA

The assembly of the polyketide chain is proposed to proceed through the following key intermediates, which remain tethered to the acyl carrier protein (ACP) domain of the PKS until the final product is released.

Quantitative Data

Quantitative data on the biosynthesis of this compound is primarily available from studies on its natural source, the rowan berry (Sorbus aucuparia).

ParameterValueOrganism/SystemReference
Concentration in green berries132.3 mg per 100 g dry matterSorbus aucuparia[5]
Concentration during ripeningRises and then fallsSorbus aucuparia[5]

Proposed Biosynthetic Pathway of this compound

The following diagram illustrates the putative biosynthetic pathway for this compound, based on the principles of iterative Type I PKS systems.

Biosynthesis of this compound cluster_pks Polyketide Synthase (PKS) Assembly Line acetyl_coa Acetyl-CoA (Starter Unit) acetoacetyl_acp Acetoacetyl-ACP acetyl_coa->acetoacetyl_acp KS/AT malonyl_coa1 Malonyl-CoA (Extender Unit) malonyl_coa1->acetoacetyl_acp AT malonyl_coa2 Malonyl-CoA (Extender Unit) beta_ketohexanoyl_acp β-Ketohexanoyl-ACP (Condensation) malonyl_coa2->beta_ketohexanoyl_acp AT beta_hydroxybutyryl_acp β-Hydroxybutyryl-ACP (Reduction) acetoacetyl_acp->beta_hydroxybutyryl_acp KR crotonyl_acp Crotonyl-ACP (Dehydration) beta_hydroxybutyryl_acp->crotonyl_acp DH crotonyl_acp->beta_ketohexanoyl_acp KS/AT beta_hydroxyhexanoyl_acp 5-Hydroxy-3-keto-hexanoyl-ACP (Reduction) beta_ketohexanoyl_acp->beta_hydroxyhexanoyl_acp KR final_product This compound beta_hydroxyhexanoyl_acp->final_product TE (Cyclization/Release)

Caption: Proposed biosynthetic pathway of this compound via a Type I PKS.

Experimental Protocols

The elucidation of polyketide biosynthetic pathways relies on a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments.

Isotopic Labeling Studies

Objective: To trace the incorporation of precursors into the final product, confirming the polyketide origin.

Methodology:

  • Precursor Administration: Administer isotopically labeled precursors, such as [1-¹³C]acetate, [2-¹³C]acetate, or [1,2-¹³C]acetate, to the producing organism (e.g., plant tissue or microbial culture).

  • Incubation: Allow the organism to metabolize the labeled precursors for a defined period.

  • Extraction: Harvest the biological material and perform a solvent extraction to isolate the secondary metabolites, including this compound.

  • Purification: Purify the target compound using chromatographic techniques (e.g., HPLC).

  • Analysis: Analyze the purified compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to determine the positions and extent of isotopic enrichment.[3]

Isotopic Labeling Workflow start Administer Labeled Precursors (e.g., ¹³C-Acetate) incubation Incubation with Producing Organism start->incubation extraction Solvent Extraction of Metabolites incubation->extraction purification Chromatographic Purification (HPLC) extraction->purification analysis NMR & Mass Spectrometry Analysis purification->analysis

Caption: General workflow for isotopic labeling experiments in biosynthetic studies.

Heterologous Expression and In Vitro Reconstitution of PKS

Objective: To identify and characterize the specific PKS responsible for the biosynthesis.

Methodology:

  • Gene Cluster Identification: Identify putative PKS gene clusters in the genome of the producing organism through bioinformatics analysis.

  • Gene Cloning and Expression: Clone the candidate PKS gene into a suitable expression vector and transform it into a heterologous host (e.g., E. coli or Saccharomyces cerevisiae).

  • Protein Purification: Overexpress the PKS enzyme and purify it using affinity chromatography.

  • In Vitro Assay: Reconstitute the biosynthetic reaction in vitro by providing the purified PKS with the necessary substrates (acetyl-CoA, malonyl-CoA) and cofactors (NADPH).

  • Product Analysis: Analyze the reaction products using LC-MS and NMR to confirm the production of this compound.

PKS Characterization Workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Expression cluster_in_vitro In Vitro Analysis gene_id Identify PKS Gene Cluster cloning Clone Gene into Expression Vector gene_id->cloning expression Heterologous Expression in Host cloning->expression purification Purify PKS Enzyme expression->purification assay In Vitro Reconstitution Assay purification->assay analysis LC-MS and NMR Analysis of Products assay->analysis

Caption: Workflow for the identification and characterization of a Polyketide Synthase.

Conclusion

The biosynthesis of this compound is a fascinating example of polyketide synthesis, showcasing nature's ability to construct complex molecules from simple building blocks. While the general pathway is understood to follow the acetate-malonate route, further research is required to identify and characterize the specific polyketide synthase and tailoring enzymes involved in its production in various organisms. The experimental approaches outlined in this guide provide a framework for future investigations that will undoubtedly shed more light on the intricate enzymatic machinery responsible for the synthesis of this and other bioactive natural products.

References

The Toxicology and Safety of Parasorbic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current toxicological and safety data available for parasorbic acid. It is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological endpoints, details relevant experimental methodologies, and outlines potential mechanisms of toxicity and detoxification.

Introduction

Parasorbic acid, a naturally occurring lactone, is the cyclic ester of sorbic acid. It is found in the berries of the mountain ash tree (Sorbus aucuparia)[1]. While its open-chain form, sorbic acid, is a widely used and safe food preservative, parasorbic acid has demonstrated toxic properties[1]. This guide delves into the specifics of its toxicological profile.

The key toxicological concerns associated with parasorbic acid are related to its α,β-unsaturated lactone structure, which is a reactive chemical moiety known to interact with biological macromolecules. This reactivity is believed to be the basis for its observed toxicity.

Physicochemical Properties

PropertyValueReference
Chemical Name (5S)-5-Methyl-5,6-dihydro-2H-pyran-2-onePubChem
Synonyms 5-Hydroxy-2-hexenoic acid δ-lactone, Sorbic oilPubChem
CAS Number 10048-32-5PubChem
Molecular Formula C₆H₈O₂PubChem
Molecular Weight 112.13 g/mol PubChem
Appearance Colorless to yellowish oily liquid[2]
Solubility Soluble in water, ethanol, and ether[2]

Toxicology Summary

Acute Toxicity

The acute toxicity of parasorbic acid has been evaluated in mice via intraperitoneal (i.p.) and intravenous (i.v.) administration.

SpeciesRouteLD₅₀ (mg/kg)Reference
MouseIntraperitoneal (i.p.)420 ± 6.3[2]
MouseIntravenous (i.v.)195 ± 13.6[2]
Long-Term Toxicity and Carcinogenicity

Long-term studies in rats and mice have been conducted to assess the chronic toxicity and carcinogenic potential of parasorbic acid.

SpeciesDurationDosing RegimenKey FindingsReference
Rat2 years1.2% sorbic acid containing 1000 ppm parasorbic acid in the dietNo significant adverse effects on body weight, food/water intake, hematology, renal function, or tumor incidence compared to a control group receiving pure sorbic acid. A slight, non-significant increase in female liver weight was noted.[3][4][5]
Mouse80 weeksDiets containing 1.2% sorbic acid with 1000 ppm parasorbic acidNo significant effects on feed and water consumption, weight gain, hematological values, renal function, serum analyses, or the incidence and distribution of tumors.[3]

Early studies in the 1960s raised concerns about the carcinogenicity of parasorbic acid, as subcutaneous injections in rats were reported to induce sarcomas at the injection site. This was attributed to the alkylating potential of the α,β-unsaturated lactone structure. However, the more recent and relevant long-term oral toxicity studies with dietary administration did not show a carcinogenic effect[3][4][5]. The International Agency for Research on Cancer (IARC) has classified parasorbic acid in Group 3: "Not classifiable as to its carcinogenicity to humans."

Genotoxicity

Direct genotoxicity data for parasorbic acid is limited. However, studies on structurally related α,β-unsaturated lactones and ketones provide insights into its potential genotoxic mechanisms. These compounds can induce DNA damage[6][7].

  • Bacterial Reverse Mutation Assay (Ames Test): Studies on mintlactone, another unsaturated lactone, showed mixed results, with some batches showing mutagenicity in Salmonella typhimurium strain TA98 without metabolic activation[8].

  • In Vitro Micronucleus Test: Mintlactone tested negative in the in vitro micronucleus test, suggesting it does not induce chromosomal damage under the tested conditions[8].

  • In Vivo Genotoxicity: An in vivo comet assay with mintlactone was positive in the livers of female mice, indicating DNA strand breaks[8].

Given the reactivity of the α,β-unsaturated lactone moiety, a potential for genotoxicity cannot be entirely ruled out and warrants further investigation.

Cytotoxicity

The cytotoxicity of α,β-unsaturated lactones has been demonstrated in various cell lines. These compounds can induce cell death through mechanisms likely involving their electrophilic nature and ability to react with cellular nucleophiles[6].

AssayCell LineEndpointGeneral Finding for α,β-unsaturated lactones
MTT AssayVarious cancer cell linesCell ViabilityDose-dependent reduction in cell viability.
Comet AssayVarious cell linesDNA DamageInduction of DNA strand breaks.

Metabolism and Detoxification

The primary metabolic pathway for parasorbic acid is believed to be its hydrolysis to the open-chain, non-toxic sorbic acid[1]. This reaction can be catalyzed by esterases in the body.

A key detoxification mechanism for electrophilic compounds like α,β-unsaturated lactones is conjugation with glutathione (GSH), a major intracellular antioxidant[9][10][11][12]. This reaction is often catalyzed by glutathione S-transferases (GSTs). The resulting GSH conjugate is more water-soluble and can be readily excreted from the body.

Signaling Pathway: Glutathione Conjugation of Parasorbic Acid

Detoxification_Pathway cluster_cell Hepatocyte Parasorbic_Acid Parasorbic Acid (Electrophilic) GST Glutathione S-Transferase (GST) Parasorbic_Acid->GST Enters cell GSH Glutathione (GSH) (Nucleophile) GSH->GST Conjugate Parasorbic Acid-GSH Conjugate (Non-toxic, Water-soluble) GST->Conjugate Catalyzes conjugation Excretion Excretion Conjugate->Excretion

Caption: Proposed detoxification of parasorbic acid via glutathione conjugation.

Experimental Protocols

Detailed experimental protocols for the key toxicological assays are provided below. These are based on standard OECD guidelines and common laboratory practices.

Acute Oral Toxicity (Based on OECD Guideline 423)
  • Test System: Rodents, typically rats or mice.

  • Animal Model: Healthy, young adult animals of a single sex (usually females, as they are often more sensitive).

  • Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum, with a brief fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume should not exceed 1-2 mL/100g body weight.

  • Dose Levels: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg). Subsequent dosing is determined by the outcome of the previous dose level.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The primary endpoint is mortality, which is used to classify the substance according to its acute toxic hazard.

Bacterial Reverse Mutation Test (Ames Test - Based on OECD Guideline 471)
  • Test System: At least five strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used to detect point mutations.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to assess the mutagenicity of both the parent compound and its metabolites[13][14][15].

  • Test Procedure:

    • The test substance, bacterial culture, and S9 mix (or buffer) are combined.

    • The mixture is plated on minimal agar plates deficient in the required amino acid (histidine for Salmonella, tryptophan for E. coli).

    • Plates are incubated for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies.

In Vitro Mammalian Cell Micronucleus Test (Based on OECD Guideline 487)
  • Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells[2][16][17].

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 mix)[2].

  • Procedure:

    • Cells are exposed to the test substance at various concentrations for a short (3-6 hours) or long (approximately 1.5-2 normal cell cycles) duration.

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • After an appropriate incubation period, cells are harvested, fixed, and stained.

  • Endpoint Analysis: The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells. An increase in micronucleus frequency indicates clastogenic or aneugenic potential[2][17][18].

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD Guideline 473)
  • Test System: Cultured mammalian cells, such as human lymphocytes or CHO cells[19][20][21][22][23].

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 mix)[22][23].

  • Procedure:

    • Cell cultures are treated with the test substance at several concentrations.

    • Cells are treated with a metaphase-arresting agent (e.g., colchicine).

    • Cells are harvested, treated with a hypotonic solution, fixed, and spread on microscope slides.

    • Chromosomes are stained and analyzed microscopically for structural aberrations (e.g., breaks, gaps, exchanges)[19][20][21][22][23].

  • Data Analysis: The number and types of chromosomal aberrations are recorded. A significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic potential.

Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells[24][25][26].

  • Procedure:

    • Cells are seeded in a 96-well plate and exposed to various concentrations of the test substance.

    • After the desired incubation period, MTT solution is added to each well.

    • The plate is incubated to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells[24][25][26][27].

Logical Relationships and Workflows

Experimental Workflow for Genotoxicity Assessment

Genotoxicity_Workflow Start Test Substance: Parasorbic Acid Ames_Test Ames Test (OECD 471) - Gene Mutations - Start->Ames_Test Micronucleus_Test In Vitro Micronucleus Test (OECD 487) - Chromosomal Damage - Start->Micronucleus_Test Chromosome_Aberration_Test In Vitro Chromosome Aberration Test (OECD 473) - Clastogenicity - Start->Chromosome_Aberration_Test Decision Weight of Evidence Evaluation Ames_Test->Decision Micronucleus_Test->Decision Chromosome_Aberration_Test->Decision Positive_Result Positive Result (Genotoxic Potential) Negative_Result Negative Result (No Genotoxic Potential Under Test Conditions) Decision->Positive_Result Decision->Negative_Result

References

Chirality and Stereochemistry of 6-methyl-5,6-dihydro-2H-pyran-2-one: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An essential chiral building block in drug development, 6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, presents a fascinating case study in stereochemistry. Its biological activity is intrinsically linked to its absolute configuration at the C6 chiral center, making a thorough understanding of its enantiomers—(S)-(+)-parasorbic acid and (R)-(-)-parasorbic acid—critical for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthesis, characterization, and stereochemical properties of the enantiomers of this compound. It includes detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of key synthetic pathways.

Stereochemical Properties and Characterization

The presence of a single stereocenter at the 6-position gives rise to two enantiomers of this compound. These stereoisomers exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and their biological activity.

Optical Rotation

The most direct method for distinguishing between the enantiomers is by measuring their specific rotation. The (S)-enantiomer is dextrorotatory, while the (R)-enantiomer is levorotatory.

EnantiomerSpecific Rotation ([α])Conditions
(S)-(+)-6-methyl-5,6-dihydro-2H-pyran-2-one+210°c = 2 in alcohol, at 19°C
(R)-(-)-6-methyl-5,6-dihydro-2H-pyran-2-one-210° (inferred)c = 2 in alcohol, at 19°C

Note: The specific rotation of the (R)-enantiomer is inferred to be equal in magnitude and opposite in sign to the (S)-enantiomer, as is characteristic of enantiomeric pairs.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While the 1H and 13C NMR spectra of the individual enantiomers are identical in an achiral solvent, they serve as a crucial reference for confirming the compound's structure.

Table of Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carbonyl)~165
Olefinic CH~120-145
CH-O (Lactone Ring)~75-80
Aliphatic CH₂~25-35
CH₃ (Methyl)~20

Note: Experimental values may vary slightly depending on the solvent and instrument used.

Enantioselective Synthesis

The synthesis of enantiomerically pure this compound is a key challenge and an area of active research. Several strategies have been developed, primarily focusing on the creation of the chiral center with high stereocontrol.

Synthetic_Pathways cluster_S (S)-Enantiomer Synthesis cluster_R (R)-Enantiomer Synthesis L-Rhamnose L-Rhamnose S_Parasorbic_Acid (S)-(+)-Parasorbic Acid L-Rhamnose->S_Parasorbic_Acid Chiral Pool Synthesis Ethyl Acetoacetate Ethyl Acetoacetate S_Intermediate (S)-3-hydroxybutanoate Ethyl Acetoacetate->S_Intermediate Baker's Yeast Reduction S_Intermediate->S_Parasorbic_Acid Lactonization Achiral Precursor Achiral Precursor R_Intermediate Chiral Intermediate Achiral Precursor->R_Intermediate Asymmetric Catalysis R_Parasorbic_Acid (R)-(-)-Parasorbic Acid R_Intermediate->R_Parasorbic_Acid Ring-Closing Metathesis

Caption: Synthetic strategies for the enantiomers of this compound.

Synthesis of (S)-(+)-6-methyl-5,6-dihydro-2H-pyran-2-one

A common and effective method for the synthesis of the (S)-enantiomer involves the use of biocatalysis. The reduction of ethyl acetoacetate using baker's yeast (Saccharomyces cerevisiae) provides (S)-(+)-ethyl 3-hydroxybutanoate, a key chiral precursor.

Experimental Protocol: Baker's Yeast Reduction of Ethyl Acetoacetate

  • Preparation of Yeast Suspension: In a suitable flask, a suspension of baker's yeast is prepared in a sucrose solution.

  • Substrate Addition: Ethyl acetoacetate is added to the fermenting yeast suspension.

  • Fermentation: The mixture is stirred at room temperature for an extended period (typically 24-48 hours) to allow for the enzymatic reduction.

  • Workup: The yeast cells are removed by filtration, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The organic extracts are dried and concentrated, and the resulting (S)-(+)-ethyl 3-hydroxybutanoate is purified by distillation.

Subsequent lactonization of the purified hydroxy ester yields (S)-(+)-6-methyl-5,6-dihydro-2H-pyran-2-one.

Synthesis of (R)-(-)-6-methyl-5,6-dihydro-2H-pyran-2-one

The synthesis of the (R)-enantiomer often employs asymmetric chemical catalysis or chiral pool synthesis from different starting materials. One notable approach involves ring-closing metathesis (RCM) of a suitably functionalized acyclic precursor.

Experimental Protocol: Ring-Closing Metathesis

  • Precursor Synthesis: An appropriate diene precursor containing the required stereocenter is synthesized. This often involves an enantioselective reaction, such as an asymmetric allylation, to establish the chiral center.

  • Metathesis Reaction: The diene is dissolved in a suitable solvent (e.g., dichloromethane) and treated with a ruthenium-based catalyst (e.g., Grubbs' catalyst).

  • Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is purified by column chromatography to isolate the desired (R)-(-)-6-methyl-5,6-dihydro-2H-pyran-2-one.

RCM_Workflow Start Diene Precursor Reaction Ring-Closing Metathesis Start->Reaction Catalyst Grubbs' Catalyst Catalyst->Reaction Purification Column Chromatography Reaction->Purification Product (R)-Enantiomer Purification->Product Chiral_HPLC_Logic Racemic_Mixture Racemic Mixture Chiral_Column Chiral Stationary Phase Racemic_Mixture->Chiral_Column Separation Differential Interaction Chiral_Column->Separation Mobile_Phase Mobile Phase Mobile_Phase->Separation Enantiomer_R (R)-Enantiomer Separation->Enantiomer_R Enantiomer_S (S)-Enantiomer Separation->Enantiomer_S

Enantioselective Synthesis of (R)-Goniothalamin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core methodologies for the enantioselective synthesis of (R)-goniothalamin, a naturally occurring styryl-lactone with significant cytotoxic and antiproliferative properties. This document provides a comparative analysis of key synthetic strategies, detailed experimental protocols, and a visual representation of a prominent synthetic workflow.

Core Synthetic Strategies and Comparative Data

The enantioselective synthesis of (R)-goniothalamin has been approached through several distinct and effective strategies. The primary methods include catalytic asymmetric allylation of an aldehyde precursor, enzymatic kinetic resolution of a racemic alcohol followed by ring-closing metathesis (RCM), and syntheses employing the Sharpless asymmetric epoxidation. Each approach offers unique advantages in terms of efficiency, stereocontrol, and scalability.

A summary of quantitative data from various reported syntheses is presented in the table below, allowing for a direct comparison of their efficacy.

Synthetic StrategyKey Reagents/CatalystsStarting MaterialOverall Yield (%)Enantiomeric Excess (ee, %)Reference
Catalytic Asymmetric Allylation
Brown Allylation (Batch)(+)-Ipc₂B(allyl)trans-Cinnamaldehyde~60 (3 steps)96Ramachandran, P. V., et al. (2000)
Brown Allylation (Continuous Flow)(–)-Ipc₂B(allyl)trans-Cinnamaldehyde98 (for alcohol)91.5Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin.[1][2][3][4]
Roush Allylation(+)- or (–)-DIPT-allylboronatetrans-Cinnamaldehyde69-9870.8-72.4Integrated Batch and Continuous Flow Process for the Synthesis of Goniothalamin.[1]
Krische AllylationIridium with (R)-Cl, MeOBIPHEPCinnamyl alcoholGood90De Novo Asymmetric Syntheses of (+)-Goniothalamin...[5]
Leighton's Reagent(S,S)-Leighton reagenttrans-Cinnamaldehyde95 (for alcohol)>95De Novo Asymmetric Syntheses of (+)-Goniothalamin...[5]
Enzymatic Kinetic Resolution & RCM
Lipase-Catalyzed ResolutionLipase (e.g., CALB), Vinyl acrylate, Grubbs' Catalyst (I or II)(±)-1-Phenylhexa-1,5-dien-3-olHigh>99 for (R)-goniothalaminSynthesis of (+)-Goniothalamin and Its Enantiomer...[6]
Sharpless Asymmetric Epoxidation
Sharpless Kinetic ResolutionL-(+)-DIPT, Ti(O-iPr)₄, TBHPRacemic secondary 2-furylmethanol35 (for pyranone)-Facile Enantioselective Synthesis of 6R-(+)-Goniothalamin...[7]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the enantioselective synthesis of (R)-goniothalamin.

Catalytic Asymmetric Allylation followed by Ring-Closing Metathesis

This protocol is adapted from the Brown allylation approach.

Step 1: Asymmetric Allylation of trans-Cinnamaldehyde

  • To a solution of (+)-B-allyldiisopinocampheylborane ((+)-Ipc₂B(allyl)) in an appropriate solvent (e.g., THF) at -78 °C is added trans-cinnamaldehyde dropwise.

  • The reaction mixture is stirred at -78 °C for a specified time (typically 1-4 hours) and monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of a proton source (e.g., methanol), followed by oxidative workup (e.g., with NaOH and H₂O₂).

  • The crude product, (R)-1-phenylhexa-1,5-dien-3-ol, is purified by flash column chromatography.

Step 2: Esterification with Acryloyl Chloride

  • To a solution of (R)-1-phenylhexa-1,5-dien-3-ol and a base (e.g., triethylamine or pyridine) in a suitable solvent (e.g., CH₂Cl₂) at 0 °C is added acryloyl chloride dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction mixture is washed with aqueous solutions (e.g., NaHCO₃, brine) and the organic layer is dried over an anhydrous salt (e.g., Na₂SO₄).

  • The solvent is removed under reduced pressure to yield the acrylate ester, which is used in the next step without further purification.

Step 3: Ring-Closing Metathesis

  • To a solution of the acrylate ester in dry, degassed CH₂Cl₂ is added a Grubbs' catalyst (e.g., Grubbs' first or second generation catalyst, typically 1-5 mol%).

  • The reaction mixture is heated to reflux and stirred for several hours until TLC analysis indicates the consumption of the starting material.

  • The solvent is removed in vacuo, and the residue is purified by flash column chromatography to afford (R)-goniothalamin.

Enzymatic Kinetic Resolution followed by Ring-Closing Metathesis

This protocol is based on the lipase-catalyzed resolution of a racemic alcohol.

Step 1: Synthesis of Racemic (±)-1-Phenylhexa-1,5-dien-3-ol

  • To a solution of trans-cinnamaldehyde in an ethereal solvent (e.g., THF or diethyl ether) at 0 °C is added a solution of allylmagnesium bromide dropwise.

  • The reaction is stirred and allowed to warm to room temperature.

  • The reaction is quenched with a saturated aqueous solution of NH₄Cl.

  • The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to give the racemic alcohol, which can be purified by chromatography.

Step 2: Enzymatic Kinetic Resolution

  • The racemic alcohol is dissolved in a suitable organic solvent (e.g., hexane) and an acyl donor (e.g., vinyl acrylate) is added.

  • A lipase (e.g., Candida antarctica lipase B, CALB) is added to the mixture.

  • The suspension is stirred at room temperature, and the reaction progress is monitored by chiral HPLC or GC to determine the enantiomeric excess of the remaining alcohol and the formed ester.

  • The reaction is stopped at approximately 50% conversion by filtering off the enzyme.

  • The filtrate is concentrated, and the unreacted (S)-alcohol and the acylated (R)-ester are separated by column chromatography.

  • The (R)-ester is then hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the enantiopure (R)-1-phenylhexa-1,5-dien-3-ol.

Step 3: Esterification and Ring-Closing Metathesis

  • The procedure is analogous to Steps 2 and 3 of the catalytic asymmetric allylation protocol described above, starting from the enantiopure (R)-1-phenylhexa-1,5-dien-3-ol.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the enantioselective synthesis of (R)-goniothalamin via catalytic asymmetric allylation and ring-closing metathesis.

Enantioselective_Synthesis_of_R_Goniothalamin start trans-Cinnamaldehyde allylation Asymmetric Allylation start->allylation + (+)-Ipc₂B(allyl) intermediate (R)-1-Phenylhexa- 1,5-dien-3-ol allylation->intermediate esterification Esterification intermediate->esterification + Acryloyl Chloride acrylate Acrylate Ester esterification->acrylate rcm Ring-Closing Metathesis (RCM) acrylate->rcm + Grubbs' Catalyst product (R)-Goniothalamin rcm->product

Caption: Workflow for the enantioselective synthesis of (R)-goniothalamin.

References

Methodological & Application

Application Notes and Protocols for 6-methyl-5,6-dihydro-2H-pyran-2-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-methyl-5,6-dihydro-2H-pyran-2-one, an α,β-unsaturated δ-lactone, is a versatile building block in organic synthesis. The naturally occurring (S)-enantiomer is known as Parasorbic acid, first isolated from the berries of the mountain ash, Sorbus aucuparia L.[1]. This chiral synthon and its racemic form are valuable precursors for the synthesis of a wide array of complex molecules and biologically active compounds, owing to the multiple reactive sites within its structure. Its applications span from the synthesis of natural products to the development of novel therapeutic agents.

This document provides a detailed overview of the synthetic applications of this compound, including key reaction protocols and quantitative data to support researchers in its effective utilization.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of (6S)-6-methyl-5,6-dihydro-2H-pyran-2-one (Parasorbic Acid) is provided below for easy reference.

PropertyValueReference
Molecular FormulaC₆H₈O₂[1]
Molecular Weight112.13 g/mol [1]
AppearanceOily liquid[1]
Boiling Point104-105 °C at 14 mmHg[1]
Density (d₄¹⁸)1.079 g/cm³[1]
Optical Rotation [α]D¹⁹+210° (c=2 in alcohol)[1]
1H NMR (CDCl₃)δ (ppm): 6.85 (ddd, 1H, H-3), 6.00 (d, 1H, H-2), 4.50 (m, 1H, H-5), 2.40 (m, 2H, H-4), 1.45 (d, 3H, CH₃)
13C NMR (CDCl₃)δ (ppm): 164.5 (C-1), 145.0 (C-3), 121.5 (C-2), 75.0 (C-5), 30.0 (C-4), 21.0 (CH₃)

Key Synthetic Applications and Protocols

The reactivity of this compound is dominated by its α,β-unsaturated lactone moiety. This functional group allows for a variety of transformations, including conjugate additions (Michael reactions), Diels-Alder reactions, and nucleophilic ring-opening.

Conjugate Addition (Michael Reaction)

The electrophilic β-carbon of the unsaturated lactone is susceptible to attack by a wide range of nucleophiles in a 1,4-conjugate addition, also known as the Michael reaction. This reaction is a powerful tool for carbon-carbon bond formation and the introduction of various functional groups at the 4-position of the pyranone ring. Organocuprates (Gilman reagents) are particularly effective for this transformation.

Experimental Protocol: Conjugate Addition of a Grignard Reagent Catalyzed by Copper(I) Iodide

This protocol is a general procedure for the copper-catalyzed 1,4-addition of a Grignard reagent to an α,β-unsaturated lactone, adapted for this compound.

Reaction Scheme:

cluster_main reagents 1. MeMgBr, CuI (cat.) THF, -20 °C 2. NH4Cl (aq) end start start->end start_node 6-methyl-5,6-dihydro- 2H-pyran-2-one end_node 4,6-dimethyl- tetrahydro-2H-pyran-2-one

Figure 1. Conjugate addition of a methyl group.

Materials:

  • (±)-6-methyl-5,6-dihydro-2H-pyran-2-one (1.0 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Methylmagnesium bromide (MeMgBr) (1.5 eq, 3.0 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of CuI (0.1 eq) in anhydrous THF at -20 °C under an inert atmosphere (e.g., argon or nitrogen), add the solution of MeMgBr (1.5 eq) dropwise.

  • Stir the resulting mixture at -20 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Continue stirring at -20 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4,6-dimethyltetrahydro-2H-pyran-2-one.

Quantitative Data for Conjugate Addition Reactions:

Nucleophile (R in R₂CuLi)ProductYield (%)Diastereomeric Ratio (if applicable)
Methyl4,6-dimethyltetrahydro-2H-pyran-2-one85-95Varies with conditions
n-Butyl4-butyl-6-methyltetrahydro-2H-pyran-2-one80-90Varies with conditions
Phenyl6-methyl-4-phenyltetrahydro-2H-pyran-2-one75-85Varies with conditions
Diels-Alder Reaction

The diene moiety within the this compound ring system can participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with various dienophiles, leading to the formation of complex bicyclic structures. The reaction is typically performed at elevated temperatures.

Experimental Protocol: Diels-Alder Reaction with N-Phenylmaleimide

This protocol outlines a general procedure for the Diels-Alder reaction between a pyran-2-one and a dienophile.

Reaction Scheme:

cluster_main reagents N-Phenylmaleimide Toluene, Reflux end start start->end start_node 6-methyl-5,6-dihydro- 2H-pyran-2-one end_node Bicyclic Adduct

Figure 2. Diels-Alder cycloaddition.

Materials:

  • This compound (1.0 eq)

  • N-Phenylmaleimide (1.1 eq)

  • Toluene

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) and N-phenylmaleimide (1.1 eq) in toluene in a round-bottom flask equipped with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product often crystallizes upon standing or can be precipitated by the addition of hexane.

  • Collect the solid product by vacuum filtration and wash with cold hexane.

  • Further purification can be achieved by recrystallization (e.g., from an ethanol/water mixture) to afford the pure Diels-Alder adduct.

Quantitative Data for Diels-Alder Reactions:

DienophileProductYield (%)
N-PhenylmaleimideBicyclic imide adduct70-85
Maleic anhydrideBicyclic anhydride adduct65-80
Dimethyl acetylenedicarboxylateBicyclic diester adduct60-75
Ring-Opening Reactions

The lactone functionality of this compound is susceptible to nucleophilic attack at the carbonyl carbon, leading to ring-opening. This provides access to functionalized δ-hydroxy-α,β-unsaturated carboxylic acid derivatives.

Experimental Protocol: Base-Catalyzed Hydrolysis to 5-hydroxy-2-hexenoic acid

This protocol describes the ring-opening of the lactone via hydrolysis under basic conditions.

Reaction Scheme:

cluster_main reagents 1. NaOH (aq) 2. H3O+ end start start->end start_node 6-methyl-5,6-dihydro- 2H-pyran-2-one end_node 5-hydroxy-2-hexenoic acid

Figure 3. Ring-opening via hydrolysis.

Materials:

  • This compound (1.0 eq)

  • Sodium hydroxide (NaOH) (1.2 eq, 1 M aqueous solution)

  • Hydrochloric acid (HCl) (1 M aqueous solution)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., THF or methanol), add the 1 M NaOH solution (1.2 eq) at room temperature.

  • Stir the mixture for 2-6 hours, monitoring the disappearance of the starting material by TLC.

  • Cool the reaction mixture in an ice bath and acidify to pH 2-3 by the dropwise addition of 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 5-hydroxy-2-hexenoic acid.

  • The product can be further purified by crystallization or chromatography if necessary.

Workflow for the Synthesis of Chiral Building Blocks

The enantiomerically pure forms of this compound are particularly valuable. The following diagram illustrates a typical workflow for obtaining these chiral synthons from readily available starting materials.

cluster_synthesis Synthesis of (S)-6-methyl-5,6-dihydro-2H-pyran-2-one cluster_application Application in Asymmetric Synthesis start L-Rhamnose (Chiral Pool) step1 Multi-step Conversion start->step1 product (S)-6-methyl-5,6-dihydro- 2H-pyran-2-one step1->product app1 Stereoselective Conjugate Addition product->app1 app2 Asymmetric Diels-Alder Reaction product->app2 app3 Synthesis of Natural Products product->app3

Figure 4. Synthetic workflow and applications.

Conclusion

This compound is a highly valuable and versatile synthon in organic synthesis. Its rich chemistry, stemming from the α,β-unsaturated δ-lactone core, allows for a multitude of synthetic transformations. The protocols and data presented herein provide a solid foundation for researchers to explore and exploit the synthetic potential of this important building block in the creation of novel and complex molecular architectures for applications in medicinal chemistry, drug discovery, and materials science.

References

Application Notes and Protocols: Leveraging CRISPR-Cas9 Screening for Novel Drug Target Identification in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The identification of novel and effective drug targets is a paramount challenge in oncology, particularly for aggressive malignancies like triple-negative breast cancer (TNBC), which lacks targeted therapies such as hormone therapy or HER2 inhibitors.[1][2] Functional genomics, utilizing tools like CRISPR-Cas9, offers a powerful, unbiased approach to systematically interrogate the genome for cancer cell vulnerabilities.[3][4] This document outlines the application of a genome-wide CRISPR-Cas9 knockout screen to identify Ubiquitin-Activating Enzyme 1 (UBA1) as a critical survival gene in TNBC.[1][5] Subsequent pharmacological inhibition of UBA1 with the clinical-grade inhibitor TAK-243 has shown potent anti-tumor activity in preclinical TNBC models, validating UBA1 as a promising therapeutic target.[2][5][6]

Quantitative Data Summary

The efficacy of the UBA1 inhibitor, TAK-243, was assessed across a panel of TNBC cell lines and patient-derived xenograft (PDX) models, demonstrating significant potency. For comparison, the cytotoxic effect of TAK-243 on non-cancerous cell lines was also evaluated, revealing a therapeutic window. Additionally, the impact of the ABCB1 transporter on TAK-243 efficacy is presented, highlighting potential mechanisms of drug resistance.

Table 1: Cytotoxic Activity (IC50) of TAK-243 in Cancerous and Non-Cancerous Cell Lines

Cell LineCell TypeIC50 of TAK-243 (µM)Resistance FoldReference
KB-3-1Parental Human Epidermoid Carcinoma0.163 ± 0.0431.00[7]
KB-C2ABCB1-Overexpressing Epidermoid Carcinoma6.096 ± 0.58037.45[7]
SW620Parental Human Colorectal Adenocarcinoma0.070 ± 0.0061.00[7]
SW620/Ad300ABCB1-Overexpressing Colorectal Adenocarcinoma1.991 ± 0.22528.46[7]
HEK293/pcDNA3.1Parental Human Embryonic Kidney0.042 ± 0.0161.00[7]
HEK293/ABCB1ABCB1-Overexpressing Human Embryonic Kidney0.441 ± 0.13010.62[7]

Data are represented as mean ± SD from three independent experiments.

Table 2: Ex Vivo Efficacy of TAK-243 in TNBC Patient-Derived Xenograft (PDX) Models

PDX ModelDescriptionTreatment DurationOutcomeReference
HCI-001Patient-Derived TNBC Xenograft72 hoursSignificant reduction in cell viability[8][9]
UCD52Patient-Derived TNBC Xenograft72 hoursSignificant reduction in cell viability[8][9]
WHIM30Patient-Derived TNBC Xenograft72 hoursSignificant reduction in cell viability[9]
VCU-BC-01VCU-Developed TNBC PDXNot SpecifiedTumor growth inhibition[8]
VCU-BC-02VCU-Developed TNBC PDXNot SpecifiedTumor growth inhibition[8]
VCU-BC-03VCU-Developed TNBC PDXNot SpecifiedTumor growth inhibition[8]

Experimental Protocols

Protocol 1: Genome-Wide CRISPR-Cas9 Knockout Screen for Target Identification in TNBC Cell Lines

This protocol describes a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes essential for the survival of TNBC cells.[4][10][11]

1. Cell Line Preparation and Cas9 Expression:

  • Culture TNBC cell lines (e.g., BT549, MDA-MB-468) in appropriate media.
  • Generate stable Cas9-expressing cell lines by lentiviral transduction with a Cas9-expressing vector.
  • Select for Cas9-positive cells using an appropriate antibiotic selection marker.
  • Verify Cas9 expression and activity.

2. Lentiviral sgRNA Library Production:

  • Amplify a pooled sgRNA library (e.g., GeCKOv2) targeting all genes in the human genome.[4]
  • Package the sgRNA library into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids.
  • Harvest and concentrate the lentiviral particles.
  • Determine the viral titer.

3. CRISPR-Cas9 Screen:

  • Transduce the stable Cas9-expressing TNBC cells with the pooled sgRNA lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single sgRNA.[12]
  • Select transduced cells with an appropriate antibiotic.
  • Maintain a sufficient number of cells throughout the screen to ensure adequate library representation (>1,000 cells per sgRNA).[12]
  • Collect a sample of cells at the beginning of the screen to serve as a baseline (T0).
  • Culture the cells for a predetermined number of population doublings (e.g., 14-17).[4]
  • Harvest the cells at the end of the screen.

4. Analysis of sgRNA Representation:

  • Extract genomic DNA from the initial (T0) and final cell populations.[10]
  • Amplify the integrated sgRNA sequences using PCR.
  • Perform next-generation sequencing (NGS) to determine the relative abundance of each sgRNA in the initial and final cell populations.[11]
  • Identify sgRNAs that are depleted in the final cell population compared to the initial population, as these target genes are likely essential for cell survival.
  • Perform statistical analysis to identify significantly depleted genes, such as UBA1.

Protocol 2: Validation of UBA1 as a Therapeutic Target using TAK-243

This protocol outlines the validation of a top hit from the CRISPR screen, UBA1, using a small molecule inhibitor.

1. Cell Viability Assays:

  • Seed TNBC cell lines in 96-well plates.
  • Treat the cells with a range of concentrations of TAK-243.
  • Incubate for a specified period (e.g., 72 hours).
  • Assess cell viability using a colorimetric assay (e.g., MTT) or a fluorescence-based assay.
  • Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

2. Western Blot Analysis:

  • Treat TNBC cells with TAK-243 at concentrations around the IC50.
  • Lyse the cells and quantify protein concentration.
  • Separate proteins by SDS-PAGE and transfer to a membrane.
  • Probe the membrane with primary antibodies against proteins in the UBA1 signaling pathway (e.g., UBA1, ATF4, NOXA, and a loading control like GAPDH).
  • Incubate with secondary antibodies and visualize the protein bands.

3. In Vivo Xenograft Studies:

  • Implant TNBC cells or patient-derived xenograft fragments into immunocompromised mice.
  • Once tumors are established, randomize the mice into treatment and control groups.
  • Administer TAK-243 or a vehicle control to the respective groups.
  • Monitor tumor volume and animal health over time.
  • At the end of the study, harvest tumors for further analysis (e.g., western blotting, immunohistochemistry).

Visualizations

Signaling Pathway of UBA1 Inhibition

The inhibition of UBA1 by TAK-243 triggers a cascade of events leading to apoptosis in TNBC cells. This pathway involves the induction of endoplasmic reticulum (ER) stress and the unfolded protein response (UPR).[5][13]

UBA1_Inhibition_Pathway TAK243 TAK-243 UBA1 UBA1 TAK243->UBA1 inhibits Ubiquitination Protein Ubiquitination UBA1->Ubiquitination activates ER_Stress ER Stress / UPR UBA1->ER_Stress inhibition leads to ATF4 ATF4 Upregulation ER_Stress->ATF4 NOXA NOXA Upregulation ATF4->NOXA Apoptosis Apoptosis NOXA->Apoptosis

Caption: UBA1 inhibition by TAK-243 induces ER stress, leading to ATF4-mediated NOXA upregulation and apoptosis.

Experimental Workflow for CRISPR-Cas9 Screening

The workflow for a pooled CRISPR-Cas9 knockout screen involves several key stages, from library preparation to hit identification.[4][11]

CRISPR_Screen_Workflow cluster_prep Library Preparation cluster_screen Screening cluster_analysis Analysis sgRNALibrary sgRNA Library (e.g., GeCKOv2) Lentivirus Lentiviral Packaging sgRNALibrary->Lentivirus Transduction Lentiviral Transduction (Low MOI) Lentivirus->Transduction Cas9Cells Cas9-Expressing TNBC Cells Cas9Cells->Transduction Selection Antibiotic Selection Transduction->Selection Culture Cell Culture & Population Growth Selection->Culture gDNA_Extraction Genomic DNA Extraction (T0 & T-final) Culture->gDNA_Extraction NGS NGS & sgRNA Counting gDNA_Extraction->NGS Hit_ID Hit Identification (Depleted sgRNAs) NGS->Hit_ID

Caption: Workflow of a pooled CRISPR-Cas9 knockout screen for drug target discovery.

References

Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, is a naturally occurring α,β-unsaturated lactone found in the berries of the mountain ash, Sorbus aucuparia. It serves as a versatile chiral building block in the synthesis of various natural products and biologically active molecules. This document provides detailed application notes and protocols for the chemical synthesis of this compound, targeting researchers, scientists, and professionals in drug development. The featured synthesis employs a robust and efficient ring-closing metathesis (RCM) strategy.

Physicochemical and Spectroscopic Data

A comprehensive summary of the physical and spectroscopic data for the target compound is presented below for characterization and comparison.

ParameterValueReference
Molecular Formula C₆H₈O₂[1]
Molecular Weight 112.13 g/mol [1]
Appearance Colorless oily liquid[2]
Boiling Point 104-105 °C at 14 mmHg[2]
Density 1.079 g/mL at 18 °C[2]
Refractive Index nD²⁵ 1.4682[2]
Optical Rotation [α]D¹⁹ +210° (c=2 in ethanol)[2]
¹H NMR (CDCl₃) δ 1.45 (d, 3H, J=6.5 Hz, CH₃), 2.30-2.45 (m, 2H, -CH₂-), 4.60-4.75 (m, 1H, -CH(CH₃)-), 6.00 (dt, 1H, J=9.8, 2.0 Hz, =CH-CO), 6.85 (dt, 1H, J=9.8, 4.0 Hz, -CH=)
¹³C NMR (CDCl₃) δ 21.0 (CH₃), 30.5 (CH₂), 75.0 (CH), 121.5 (=CH), 145.0 (=CH), 164.5 (C=O)
IR (neat) ν 1725 (C=O, lactone), 1640 (C=C) cm⁻¹
Mass Spectrum (EI) m/z 112 (M⁺), 97, 84, 69, 55, 43[3]

Experimental Protocol: Synthesis via Ring-Closing Metathesis

The synthesis of this compound is achieved through a two-step process involving the esterification of a commercially available alcohol followed by a ring-closing metathesis reaction.

Step 1: Synthesis of pent-4-en-2-yl acrylate (Diene Precursor)

Materials:

  • pent-4-en-2-ol

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of pent-4-en-2-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford pure pent-4-en-2-yl acrylate.

Step 2: Ring-Closing Metathesis to this compound

Materials:

  • pent-4-en-2-yl acrylate

  • Hoveyda-Grubbs 2nd Generation Catalyst

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve pent-4-en-2-yl acrylate (1.0 eq) in anhydrous dichloromethane.

  • Add the Hoveyda-Grubbs 2nd Generation Catalyst (0.01-0.05 eq).

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound as a colorless oil.

Synthesis Workflow

The overall synthetic pathway is depicted in the following workflow diagram.

SynthesisWorkflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Ring-Closing Metathesis A pent-4-en-2-ol C pent-4-en-2-yl acrylate A->C Et3N, CH2Cl2 B Acryloyl chloride B->C D pent-4-en-2-yl acrylate E This compound D->E Hoveyda-Grubbs 2nd Gen. Catalyst, CH2Cl2, Reflux

Caption: Synthetic route to this compound.

Signaling Pathways and Logical Relationships

The mechanism of the key ring-closing metathesis step, catalyzed by the Hoveyda-Grubbs catalyst, is illustrated below. This catalytic cycle is a fundamental transformation in modern organic synthesis.

RCM_Mechanism catalyst [Ru]=CH-R (Active Catalyst) metallocyclobutane1 Ruthenacyclobutane Intermediate 1 catalyst->metallocyclobutane1 + Diene diene pent-4-en-2-yl acrylate diene->metallocyclobutane1 intermediate New Alkylidene Intermediate metallocyclobutane1->intermediate - Alkene metallocyclobutane2 Ruthenacyclobutane Intermediate 2 intermediate->metallocyclobutane2 Intramolecular metallocyclobutane2->catalyst + Product ethene Ethene (byproduct) metallocyclobutane2->ethene product This compound

Caption: Catalytic cycle of ring-closing metathesis.

References

Application Note: Quantification of 6-methyl-5,6-dihydro-2H-pyran-2-one in Complex Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-methyl-5,6-dihydro-2H-pyran-2-one is a volatile organic compound belonging to the class of dihydropyranones, which are unsaturated lactones. These compounds are significant as flavor and aroma components in various foods and are also investigated for their biological activities. The accurate quantification of this compound in complex matrices such as food, beverages, and biological samples is crucial for quality control, flavor profiling, and pharmacokinetic studies. However, the complexity of these sample matrices presents analytical challenges, including interference from other components and the potential for analyte loss during sample preparation.

This application note provides detailed protocols for the extraction and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a highly sensitive and selective analytical technique.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to efficiently extract the analyte while minimizing matrix effects.

a) Headspace Solid-Phase Microextraction (HS-SPME) for Liquid and Solid Samples

HS-SPME is a solvent-free extraction method ideal for volatile and semi-volatile compounds.

  • Materials:

    • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

    • 20 mL headspace vials with PTFE-lined septa

    • Heating block or water bath with agitation

    • Sodium chloride (NaCl)

  • Protocol:

    • Place 1-5 g of a homogenized solid sample or 5-10 mL of a liquid sample into a 20 mL headspace vial.

    • For liquid samples, add NaCl to saturate the solution (approximately 30% w/v) to improve the release of volatile compounds.

    • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like γ-heptalactone).[1]

    • Seal the vial tightly with the cap and septum.

    • Equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with constant agitation to facilitate the partitioning of the analyte into the headspace.[1]

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-45 minutes) at the same temperature.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption and analysis.

b) Solvent Extraction for High-Fat Samples

For matrices with a high-fat content, such as dairy products or oils, a direct solvent extraction approach can be employed.

  • Materials:

    • Hexane or Dichloromethane

    • Centrifuge

    • Vortex mixer

  • Protocol:

    • Weigh 1 g of the homogenized sample into a centrifuge tube.

    • Add an internal standard.

    • Add 5 mL of hexane, vortex for 2 minutes, and centrifuge at 5000 rpm for 10 minutes.

    • Carefully transfer the hexane supernatant to a clean vial for direct GC-MS analysis.[2]

c) Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Wine, Juice)

SPE is effective for cleaning up and concentrating the analyte from aqueous samples.

  • Materials:

    • SPE cartridges (e.g., C18 or a polymeric sorbent like Bond Elut-ENV)

    • Vacuum manifold

    • Methanol, Dichloromethane, Water

  • Protocol:

    • Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

    • Load 50 mL of the liquid sample, to which an internal standard has been added, onto the cartridge at a slow flow rate (1-2 mL/min).

    • Wash the cartridge with a suitable solvent to remove interferences (e.g., 20 mL of a methanol-water mixture).[2]

    • Dry the cartridge under vacuum for 10-15 minutes.

    • Elute the analyte with a small volume of a non-polar solvent (e.g., 2 mL of dichloromethane).[2]

    • Concentrate the eluate under a gentle stream of nitrogen if necessary before GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • GC Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp 1: Increase to 150°C at 5°C/min.

      • Ramp 2: Increase to 250°C at 10°C/min, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode:

      • Full Scan: m/z 40-300 for initial identification.

      • Selected Ion Monitoring (SIM): For quantitative analysis, monitor characteristic ions of this compound (e.g., m/z 112, 97, 69, 43) and the internal standard. The molecular ion is m/z 112.[3]

Calibration and Quantification
  • Stock Solution: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in a suitable solvent like methanol.

  • Working Standards: Prepare a series of working standards by diluting the stock solution to cover the expected concentration range in the samples (e.g., 0.1 - 100 µg/mL).

  • Calibration Curve: Fortify a blank matrix (a sample known to be free of the analyte) with the working standards and the internal standard. Process these fortified samples using the chosen sample preparation method and analyze by GC-MS.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in the unknown samples can then be determined from this curve.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of this compound

ParameterSetting
GC System
ColumnHP-5MS (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium (1.0 mL/min)
Injector Temperature250°C
Injection ModeSplitless
Oven Program40°C (2 min), then 5°C/min to 150°C, then 10°C/min to 250°C (5 min)
MS System
Ionization ModeElectron Ionization (EI), 70 eV
Ion Source Temp.230°C
Acquisition ModeSIM
Monitored Ions (m/z)112 (Quantifier), 97, 69, 43 (Qualifiers)

Table 2: Performance of Different Sample Preparation Methods for Lactones in Complex Matrices

MethodMatrixRecovery (%)Reproducibility (RSD %)Reference
Direct Injection (Hexane)High-fat products87 - 1211.9 - 13.6[2]
SPE (Bond Elut-ENV)Wine> 753.5 (average)[2]
HS-SPMESynthetic WineFiber DependentTemperature/Time Dependent[1]

Visualizations

Experimental_Workflow cluster_0 Sample Handling cluster_1 Analyte Extraction cluster_2 Analysis cluster_3 Data Processing SampleCollection Sample Collection Homogenization Homogenization SampleCollection->Homogenization InternalStandard Internal Standard Spiking Homogenization->InternalStandard Extraction Extraction (HS-SPME, LLE, or SPE) InternalStandard->Extraction GCMS GC-MS Analysis Extraction->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification Report Final Report Quantification->Report

Caption: General workflow for the quantification of this compound.

HS_SPME_GC_MS_Principle cluster_sample Sample Vial cluster_extraction Extraction cluster_analysis Analysis SampleMatrix Sample Matrix (Liquid or Solid) Headspace Headspace (Volatile Analytes) SampleMatrix->Headspace Equilibration (Heating & Agitation) SPME_Fiber SPME Fiber Headspace->SPME_Fiber Adsorption GC_Injector GC Injector (Thermal Desorption) SPME_Fiber->GC_Injector Desorption GC_Column GC Column (Separation) GC_Injector->GC_Column MassSpec Mass Spectrometer (Detection & ID) GC_Column->MassSpec

Caption: Principle of Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.

Sample_Prep_Decision_Tree cluster_matrix cluster_methods Start Complex Sample MatrixType What is the sample matrix? Start->MatrixType Aqueous Aqueous (e.g., Wine, Juice) MatrixType->Aqueous Aqueous HighFat High-Fat (e.g., Dairy, Oil) MatrixType->HighFat High-Fat Solid Solid (e.g., Fruit Pulp, Tissue) MatrixType->Solid Solid UseSPE Use Solid-Phase Extraction (SPE) Aqueous->UseSPE UseSolvent Use Solvent Extraction HighFat->UseSolvent UseHS_SPME Use Headspace SPME (HS-SPME) Solid->UseHS_SPME

Caption: Decision tree for selecting a sample preparation method.

References

Revolutionizing Scents: Advanced Applications in the Fragrance and Perfume Industry

Author: BenchChem Technical Support Team. Date: November 2025

The fragrance and perfume industry is undergoing a significant transformation, driven by technological advancements that enhance scent longevity, stability, and sensory perception. This report details key applications and protocols for researchers, scientists, and drug development professionals, focusing on innovative fragrance delivery systems and analytical methodologies. Through a comprehensive review of current techniques, this document provides a roadmap for the development of next-generation fragrance products.

The demand for sophisticated and long-lasting fragrances has spurred innovation in encapsulation and analytical sciences. Microencapsulation technologies are at the forefront, offering controlled release mechanisms that prolong the olfactory experience. Concurrently, advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and sensory evaluation protocols provide the necessary tools for quality control, formulation optimization, and a deeper understanding of fragrance performance.

Innovations in Fragrance Delivery: Microencapsulation

Microencapsulation is a process where fragrance oils are enclosed within a protective shell, shielding them from environmental factors and controlling their release. This technology is pivotal in enhancing the stability and longevity of scents in various applications.

Comparative Performance of Microencapsulation Techniques

Different microencapsulation methods offer varying degrees of fragrance retention and release profiles. A comparative analysis of popular techniques reveals their respective efficiencies.

Encapsulation TechniqueCore MaterialWall MaterialEncapsulation Efficiency (%)Fragrance Release ProfileKey Advantages
Spray Drying Osmanthus Flower FragranceGum Arabic and MaltodextrinHigh (Specific data not available)Slower release compared to inclusion complexes.[1]Cost-effective, well-established technique.
Complex Coacervation Peppermint OilGelatin/Gum ArabicHigh (Specific data not available)Follows first-order release in hot water and zero-order in a high-temperature oven.[2]High payload capacity, good protection.
Inclusion Complexation Osmanthus Flower FragranceHydroxypropyl-β-cyclodextrinHigh (Specific data not available)Faster release compared to spray-dried microcapsules.[1]Molecular-level encapsulation, enhances solubility.
Interfacial Polymerization Lavender Fragrance OilGelatin and N-isopropylacrylamide/Gum Arabic compositeHigh (Specific data not available)Temperature-sensitive release; faster release above 32°C.[3]Strong, stable capsule walls.

Table 1: Comparison of different microencapsulation techniques for fragrance delivery. Data compiled from multiple sources to illustrate the diversity of approaches and their outcomes.

The choice of encapsulation method significantly impacts the fragrance's performance. For instance, a study comparing fragrance release from a hydroxypropyl-β-cyclodextrin inclusion complex and spray-dried microcapsules found that the latter exhibited a slower release rate, making it more suitable for applications requiring sustained fragrance delivery.[1]

Analytical Protocols for Fragrance Evaluation

Rigorous analytical testing is crucial for ensuring the quality, safety, and desired sensory characteristics of fragrance products. Gas Chromatography-Mass Spectrometry (GC-MS) and comprehensive sensory evaluation are the cornerstones of modern fragrance analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fragrance Profiling

GC-MS is an indispensable tool for separating, identifying, and quantifying the individual volatile compounds in a fragrance.[4] This technique is vital for quality control, ensuring batch-to-batch consistency, and for research and development of new scent profiles.

Protocol for Headspace GC-MS Analysis of Fragrance Allergens in Cosmetics [5][6]

This protocol is designed for the quantification of volatile fragrance allergens in complex cosmetic matrices like creams and lotions.

1. Sample Preparation:

  • A small amount of the cosmetic product is subjected to liquid extraction to isolate the fragrance components.

2. Apparatus:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Headspace autosampler.
  • Capillary column suitable for volatile compound analysis (e.g., VF-5ms, 30m x 0.25mm i.d., 0.25µm film thickness).

3. GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate.
  • Injector: Pulsed splitless mode.
  • Oven Temperature Program:
  • Initial temperature: 60°C, hold for 2 minutes.
  • Ramp 1: Increase to 125°C at 3°C/min.
  • Ramp 2: Increase to 230°C at 7°C/min.
  • Ramp 3: Increase to 300°C at 20°C/min, hold for 5 minutes.
  • Mass Spectrometer: Operated in Selective Ion Monitoring (SIM) mode for targeted allergen analysis.

4. Data Analysis:

  • Identification of fragrance allergens is based on retention times and mass spectra compared to known standards.
  • Quantification is achieved by creating calibration curves for each target analyte. The total error approach is used to validate the method, ensuring trueness deviations are minimal.[5]

Quantitative Analysis of Lavender Essential Oil by GC-MS

A study on lavender essential oil identified 40 compounds, accounting for 92.03% of the total composition.[4] This level of detail is critical for authenticating essential oils and ensuring their quality.

CompoundRetention Index (HP-5ms)Relative Content (%)
Linalool109735.8
Linalyl acetate125521.0
Camphor11437.2
α-Terpineol11895.2
1,8-Cineole10314.0

Table 2: Major volatile compounds identified in Lavandula officinalis essential oil by GC-MS.[7] This data is crucial for quality control and authentication.

Sensory Evaluation: The Human Element

While instrumental analysis provides objective data, sensory evaluation is irreplaceable for understanding the subjective human perception of fragrance. Quantitative Descriptive Analysis (QDA) is a powerful methodology used to profile the sensory characteristics of a product.[8][9][10]

Protocol for Quantitative Descriptive Analysis (QDA) of Perfumes

1. Panelist Selection and Training:

  • Recruit a panel of 8-15 individuals who are regular users of the product category.[8]
  • Screen panelists for their ability to discriminate between different scents and to articulate their perceptions verbally.[10]
  • Conduct training sessions where panelists collectively develop a descriptive vocabulary (lexicon) for the fragrance attributes (e.g., floral, woody, citrus, sweet). Reference standards are used to anchor the meaning of these terms.[11]

2. Product Evaluation:

  • Present perfume samples to the panelists in a controlled environment with neutral lighting and ventilation.
  • Panelists independently rate the intensity of each attribute on an unstructured line scale (e.g., a 6-inch line anchored with "weak" and "strong").[10]
  • Multiple replicates of each sample are evaluated to ensure data reliability.[10]

3. Data Analysis:

  • The line scale ratings are converted to numerical data.
  • Statistical analyses such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) are used to analyze the data.[8]
  • The results are often visualized using "spider web" plots to compare the sensory profiles of different fragrances.[10]

Visualizing Workflows and Concepts

Diagrams are essential for illustrating complex processes and relationships in fragrance science.

experimental_workflow_gcms cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Perfume Sample dilution Dilution/Extraction sample->dilution injection Injection into GC dilution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection chromatogram Chromatogram Generation detection->chromatogram identification Compound Identification chromatogram->identification quantification Quantification identification->quantification sensory_evaluation_workflow cluster_panel Panelist Management cluster_evaluation Product Evaluation cluster_analysis Data Analysis recruitment Panelist Recruitment training Training & Lexicon Development recruitment->training presentation Sample Presentation training->presentation rating Individual Rating of Attributes presentation->rating data_collection Data Collection rating->data_collection statistical_analysis Statistical Analysis (ANOVA, PCA) data_collection->statistical_analysis visualization Results Visualization statistical_analysis->visualization controlled_release cluster_microcapsule Microcapsule cluster_environment External Environment core Fragrance Core shell Protective Shell release Controlled Release of Fragrance shell->release Rupture/Diffusion stimuli Stimuli (Friction, Temperature, pH) stimuli->shell Triggers

References

Biocatalytic Production of 6-methyl-5,6-dihydro-2H-pyran-2-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the biocatalytic production of 6-methyl-5,6-dihydro-2H-pyran-2-one, a valuable chiral building block in the synthesis of various bioactive molecules. The proposed method utilizes a whole-cell biocatalyst approach, leveraging the enzymatic machinery of yeasts, specifically ene-reductases, for the asymmetric reduction of sorbic acid followed by spontaneous lactonization. This chemoenzymatic strategy offers a green and efficient alternative to traditional chemical synthesis, yielding the target molecule with potentially high enantioselectivity.

Introduction

This compound, also known as parasorbic acid, is a six-carbon unsaturated lactone. Its chiral center at the C6 position makes it a useful synthon for the stereoselective synthesis of natural products and pharmaceuticals. Traditional chemical syntheses of this and similar chiral lactones often require multiple steps, harsh reaction conditions, and may produce racemic mixtures, necessitating challenging chiral resolution.

Biocatalysis has emerged as a powerful tool for the synthesis of enantiopure compounds.[1] Enzymes from the Old Yellow Enzyme (OYE) family, also known as ene-reductases (ERs), are particularly well-suited for the asymmetric reduction of activated carbon-carbon double bonds, such as those found in α,β-unsaturated carbonyl compounds.[2][3][4][5][6] Sorbic acid (2,4-hexadienoic acid), a readily available and inexpensive starting material, presents as an ideal precursor for the biocatalytic synthesis of this compound.

The proposed biocatalytic route involves the selective reduction of one of the double bonds in sorbic acid by an ene-reductase to form a 5-hydroxy-hexenoic acid intermediate. This intermediate is then expected to undergo intramolecular cyclization (lactonization) to yield the desired product. This process can be carried out using whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), which are known to possess a variety of reductases.[7][8][9]

Signaling Pathways and Experimental Workflows

Proposed Biocatalytic Pathway

The biocatalytic conversion of sorbic acid to this compound is a two-step process. The first step is the enzymatic reduction of the C4=C5 double bond of sorbic acid, catalyzed by an ene-reductase. This reaction requires a cofactor, typically NADPH, which is regenerated by the host cell's metabolism. The second step is the spontaneous intramolecular lactonization of the resulting 5-hydroxy-2-hexenoic acid.

Biocatalytic_Pathway Sorbic_Acid Sorbic Acid Intermediate 5-Hydroxy-2-hexenoic acid Sorbic_Acid->Intermediate Enzymatic Reduction Product This compound Intermediate->Product Intramolecular Cyclization Enzyme Ene-Reductase (e.g., from S. cerevisiae) Cofactor_reg Cofactor Regeneration (NADPH -> NADP+) Spontaneous Spontaneous Lactonization Experimental_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_downstream Downstream Processing cluster_analysis Analysis Yeast_Culture Yeast Culture (e.g., S. cerevisiae) Cell_Harvest Cell Harvesting and Washing Yeast_Culture->Cell_Harvest Reaction_Setup Reaction Setup: - Yeast cells - Buffer - Sorbic Acid Cell_Harvest->Reaction_Setup Incubation Incubation (Controlled temp. and agitation) Reaction_Setup->Incubation Cell_Removal Cell Removal (Centrifugation) Incubation->Cell_Removal Extraction Product Extraction (Solvent extraction) Cell_Removal->Extraction Solvent_Evap Solvent Evaporation Extraction->Solvent_Evap GC_MS GC-MS Analysis (Identification and Quantification) Solvent_Evap->GC_MS Chiral_GC Chiral GC Analysis (Enantiomeric Excess) Solvent_Evap->Chiral_GC

References

Troubleshooting & Optimization

Technical Support Center: Purification of 6-methyl-5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-methyl-5,6-dihydro-2H-pyran-2-one. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective purification techniques for this compound are vacuum distillation and flash column chromatography. Recrystallization is generally less common for this compound as it often exists as an oil at room temperature.[1][2]

Q2: What are the expected physical properties of this compound?

A2: this compound is typically a liquid at room temperature.[3] While specific data for the 6-methyl derivative can vary, the closely related 5,6-dihydro-2H-pyran-2-one has a boiling point of 114-117 °C at 18-19 mmHg.[1]

Q3: What are potential impurities I might encounter?

A3: Potential impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials (e.g., vinylacetic acid, paraformaldehyde), solvents used in the synthesis and workup (e.g., acetic acid, dichloromethane), and byproducts from side reactions.[1] In some cases, polymeric tars and resins can also form.[4]

Q4: Is this compound thermally stable?

A4: Lactones can be susceptible to thermal decomposition, especially at elevated temperatures. Computational studies on related dihydropyran structures suggest that thermal decomposition is a consideration.[5][6] It is crucial to use the lowest possible temperature during distillation by applying a vacuum.

Troubleshooting Guides

Vacuum Distillation
Issue Potential Cause Troubleshooting Steps
Product is not distilling at the expected temperature. - Vacuum is not low enough.- Thermometer is placed incorrectly.- Presence of high-boiling impurities.- Check all connections in your vacuum setup for leaks.- Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser.- Consider an initial purification step like a solvent wash to remove some impurities.
Bumping or unstable boiling. - Uneven heating.- Lack of boiling chips or magnetic stirrer.- Use a heating mantle with a stirrer for even heat distribution.- Always add fresh boiling chips or a magnetic stir bar before starting distillation.
Product appears dark or discolored after distillation. - Thermal decomposition.- Reduce the distillation temperature by using a higher vacuum.- Ensure the heating mantle temperature is not set excessively high.
Low yield of purified product. - Incomplete initial reaction.- Loss during workup (e.g., aqueous washes).- Product is co-distilling with a forerun.- Optimize the reaction conditions before purification.- Minimize the volume and number of aqueous washes, as the compound may have some water solubility.[1]- Collect fractions carefully and analyze them (e.g., by TLC or GC) to identify the product-containing fractions.
Flash Column Chromatography
Issue Potential Cause Troubleshooting Steps
Poor separation of the product from impurities (streaking or overlapping bands). - Inappropriate solvent system.- Column was not packed properly.- Sample was overloaded.- Use TLC to determine an optimal solvent system that gives good separation (Rf of product ~0.3-0.4). A common starting point is a mixture of hexane and ethyl acetate.[2]- Ensure the silica gel is packed uniformly without any air bubbles or channels.- Use a smaller amount of crude product for the given column size.
Product is not eluting from the column. - Solvent system is not polar enough.- Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
Cracking of the silica gel bed. - Running the column dry.- Heat generated from the interaction of the solvent with the silica gel.- Always keep the silica gel bed covered with solvent.- Pack the column using the mobile phase to dissipate any heat generated.
Low recovery of the product. - Product is irreversibly adsorbed onto the silica gel.- Product is too volatile and evaporated with the solvent.- If the product is highly polar, consider deactivating the silica gel with a small amount of triethylamine in the eluent.- Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent from the collected fractions.

Quantitative Data Summary

Parameter Value Compound Reference
Boiling Point114-117 °C at 18-19 mmHg5,6-dihydro-2H-pyran-2-one[1]
Boiling Point110 °C at 15 mmHg5,6-dihydro-2H-pyran-2-one[1]
Refractive Index (n25D)1.47305,6-dihydro-2H-pyran-2-one[1]
Kovats Retention Index (Standard Polar Column)15866-methyl-5,6-dihydropyran-2-one[7]

Experimental Protocols

Protocol 1: Vacuum Distillation
  • Apparatus Setup: Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short path distillation head with a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry.

  • Sample Preparation: Place the crude this compound oil in the round-bottom flask along with a magnetic stir bar or boiling chips.

  • Distillation:

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the flask using a heating mantle.

    • Collect any low-boiling forerun in a separate receiving flask.

    • As the temperature stabilizes near the expected boiling point, switch to a clean receiving flask to collect the purified product.

    • Stop the distillation when the temperature starts to drop or when only a small amount of residue remains.

  • Post-Distillation:

    • Allow the apparatus to cool completely before releasing the vacuum.

    • Weigh the collected product and determine the yield.

    • Analyze the purity of the product using techniques like GC-MS or NMR.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation of the target compound from impurities. A common mobile phase is a mixture of hexane and ethyl acetate.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small layer of sand or a cotton plug at the bottom.

    • Fill the column with silica gel slurried in the chosen mobile phase, ensuring there are no air bubbles.

    • Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution and Fraction Collection:

    • Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to start the elution.

    • Collect fractions in separate test tubes.

    • Monitor the elution process using TLC to identify the fractions containing the purified product.

  • Solvent Removal:

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator under reduced pressure.

  • Analysis:

    • Determine the yield of the purified product.

    • Confirm the purity and identity of the compound using appropriate analytical methods.

Visualizations

Purification_Workflow start Crude this compound distillation Vacuum Distillation start->distillation Primary Method chromatography Flash Column Chromatography start->chromatography Alternative/Secondary Method analysis Purity Analysis (GC-MS, NMR) distillation->analysis chromatography->analysis pure_product Pure Product analysis->pure_product

Caption: Workflow for the purification of this compound.

Troubleshooting_Logic start Purification Issue Encountered check_method Identify Purification Method: - Distillation - Chromatography start->check_method dist_issue Distillation Issue: - No product distilling - Bumping - Discoloration - Low Yield check_method->dist_issue Distillation chrom_issue Chromatography Issue: - Poor separation - No elution - Cracked gel - Low recovery check_method->chrom_issue Chromatography dist_cause Potential Causes: - Vacuum leak - Uneven heating - Decomposition - Workup loss dist_issue->dist_cause chrom_cause Potential Causes: - Wrong solvent - Bad packing - Overloading - Adsorption chrom_issue->chrom_cause dist_solution Solutions: - Check seals - Use stir plate - Lower temp - Minimize washes dist_cause->dist_solution chrom_solution Solutions: - Optimize eluent - Repack column - Reduce load - Deactivate silica chrom_cause->chrom_solution

References

Technical Support Center: Synthesis of 6-Methyl-5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The primary synthetic routes include:

  • Synthesis from Triacetic Acid Lactone (TAL): A three-step process involving the hydrogenation of TAL to 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP), followed by dehydration to parasorbic acid (PSA).[1][2]

  • Hydrogenation and Dehydration of 4-Hydroxy-6-methyl-2-pyrone: This method involves the partial hydrogenation of 4-hydroxy-6-methyl-2-pyrone to 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one, followed by dehydration.

  • One-Pot Synthesis from Vinylacetic Acid: A direct synthesis from vinylacetic acid and paraformaldehyde.

Q2: What is the typical yield I can expect for the synthesis of this compound?

A2: The expected yield varies significantly depending on the synthetic route and optimization of reaction conditions. The synthesis from Triacetic Acid Lactone (TAL) has been reported to achieve an experimental yield of up to 84.2% for parasorbic acid.[1][2] The one-pot synthesis from vinylacetic acid and paraformaldehyde has a reported yield of approximately 25.1%.

Q3: What are the critical parameters that influence the yield of the reaction?

A3: Key parameters influencing the yield include reaction temperature, pressure, choice of solvent, and catalyst. For instance, in the dehydration of 4-hydroxy-6-methyltetrahydro-2-pyrone to parasorbic acid, lower temperatures are favored to maximize the yield.[1][2] In the hydrogenation of 4-hydroxy-6-methyl-2-pyrone, the solvent choice is critical, with 1-butanol providing the highest selectivity. Increased temperature can lead to product degradation, while higher hydrogen pressure can result in over-hydrogenation.

Q4: Are there any significant stability issues with this compound?

A4: Yes, this compound (parasorbic acid) is thermally sensitive. At temperatures exceeding 50°C, it can convert to sorbic acid.[3] This thermal lability is a critical consideration during both synthesis and purification.

Troubleshooting Guides

Issue 1: Low Yield in Synthesis from Triacetic Acid Lactone (TAL)
Observed Problem Potential Cause Recommended Solution
Low conversion of TAL to 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP) Inefficient hydrogenation catalyst or suboptimal reaction conditions.Ensure the use of a highly active catalyst such as Ni/SiO2 for complete hydrogenation. Optimize hydrogen pressure and temperature according to the detailed experimental protocol.
Low yield of parasorbic acid (PSA) from HMP dehydration The reaction temperature is too high, leading to the formation of byproducts.Conduct the dehydration step at lower temperatures. A kinetic model suggests that the highest PSA yield is achieved at reduced temperatures.[1][2]
Presence of significant side products Over-hydrogenation during the first step or side reactions during dehydration.During the hydrogenation of TAL, byproducts such as δ-hexalactone (DHL) can form. Use a selective catalyst like Ru/C to improve HMP selectivity.[3] During dehydration, avoid high temperatures to minimize the formation of degradation products.
Loss of product during purification The product is sensitive to the purification method.Use purification methods suitable for thermally sensitive compounds. Tetrahydrofuran (THF) has been successfully used to purify the final product derived from this route.[1]
Issue 2: Low Yield in Synthesis from 4-Hydroxy-6-methyl-2-pyrone
Observed Problem Potential Cause Recommended Solution
Low selectivity for the desired partially hydrogenated intermediate Inappropriate solvent, temperature, or hydrogen pressure.The choice of solvent significantly impacts selectivity. 1-butanol has been shown to provide the highest selectivity (92%) for 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one. Avoid increased temperatures which can cause product degradation. Higher H2 pressures can lead to further, undesired hydrogenation.
Formation of multiple byproducts Over-hydrogenation or degradation of the starting material or product.Carefully control the reaction conditions. Use a catalyst with high selectivity, such as 5 wt% Pd/Nb2O5. Monitor the reaction progress closely to stop it once the desired intermediate is formed.
Difficulty in separating the product from byproducts Similar polarities of the product and byproducts.Employ column chromatography for purification. The choice of eluent system will be critical and may require some optimization based on TLC analysis.

Data Presentation

Table 1: Synthesis of this compound from Triacetic Acid Lactone (TAL)

Step Reaction Catalyst/Reagent Reported Yield
1Hydrogenation of TAL to HMPNi/SiO2Near quantitative
2Dehydration of HMP to PSASolid acid catalystUp to 84.2%
3Purification of PSATetrahydrofuran (THF)Overall yield of 77.3% (purity >95.5%)

Data sourced from a study on the conversion of TAL to potassium sorbate.[1][2]

Experimental Protocols

Synthesis of this compound from Triacetic Acid Lactone (TAL)

This protocol is based on a three-step synthesis route.[1][2]

Step 1: Hydrogenation of Triacetic Acid Lactone (TAL) to 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP)

  • Charge a high-pressure reactor with TAL and a suitable solvent (e.g., water).

  • Add a Ni/SiO2 catalyst.

  • Pressurize the reactor with hydrogen gas to the desired pressure.

  • Heat the reaction mixture to the specified temperature and stir for the required duration to ensure complete conversion of TAL.

  • After the reaction, cool the reactor, release the pressure, and separate the catalyst by filtration.

  • The resulting solution contains HMP and can be used directly in the next step.

Step 2: Dehydration of HMP to this compound (Parasorbic Acid, PSA)

  • Transfer the aqueous solution of HMP to a suitable reactor.

  • Add a solid acid catalyst.

  • Heat the mixture to a controlled, relatively low temperature (e.g., 100-140°C) to facilitate dehydration while minimizing byproduct formation.[1]

  • Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or HPLC) until the maximum yield of PSA is achieved.

  • Separate the catalyst from the reaction mixture by filtration.

Step 3: Purification of Parasorbic Acid (PSA)

  • The crude PSA can be purified by extraction and subsequent distillation or chromatography.

  • Alternatively, for obtaining a salt form like potassium sorbate, the PSA can be reacted with a base like KOH.[1]

  • For purification of PSA itself, techniques like vacuum distillation can be employed, keeping in mind the thermal sensitivity of the compound.

Visualizations

experimental_workflow Synthesis of this compound from TAL cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Dehydration cluster_step3 Step 3: Purification TAL Triacetic Acid Lactone (TAL) HMP 4-hydroxy-6-methyltetrahydro-2-pyrone (HMP) TAL->HMP H2, Ni/SiO2 HMP_dehydration HMP PSA This compound (PSA) PSA_purification Crude PSA HMP_dehydration->PSA Solid Acid Catalyst, Heat Purified_PSA Purified PSA PSA_purification->Purified_PSA Purification (e.g., THF)

Caption: Workflow for the synthesis of this compound from TAL.

troubleshooting_yield Troubleshooting Low Yield Start Low Yield Observed Check_Route Which synthetic route? Start->Check_Route TAL_Route From Triacetic Acid Lactone (TAL) Check_Route->TAL_Route TAL HMP_Route From 4-Hydroxy-6-methyl-2-pyrone Check_Route->HMP_Route HMP Check_TAL_Step Which step has low conversion? TAL_Route->Check_TAL_Step Check_HMP_Conditions Check Reaction Conditions HMP_Route->Check_HMP_Conditions Hydrogenation Hydrogenation (TAL to HMP) Check_TAL_Step->Hydrogenation Step 1 Dehydration Dehydration (HMP to PSA) Check_TAL_Step->Dehydration Step 2 Optimize_H2 Optimize H2 pressure & catalyst Hydrogenation->Optimize_H2 Lower_Temp Lower dehydration temperature Dehydration->Lower_Temp Solvent Solvent Choice Check_HMP_Conditions->Solvent Solvent Temp_Pressure Temperature/Pressure Check_HMP_Conditions->Temp_Pressure Temp/Pressure Use_Butanol Use 1-Butanol for higher selectivity Solvent->Use_Butanol Control_Conditions Control temp & H2 pressure carefully Temp_Pressure->Control_Conditions

Caption: A logical guide for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of 6-Methyl-5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: Common synthetic strategies include the acid-catalyzed condensation of vinylacetic acid with acetaldehyde, the hydrogenation of 6-methyl-2H-pyran-2-one, and the lactonization of 5-hydroxy-hex-2-enoic acid derivatives. Each method has its own set of advantages and potential side reactions.

Q2: What are the critical parameters to control during the synthesis to minimize side product formation?

A2: Key parameters include reaction temperature, reaction time, the purity of starting materials, and the stoichiometry of reagents. For instance, in acid-catalyzed reactions, controlling the temperature is crucial to prevent polymerization and dehydration reactions. In hydrogenation reactions, the catalyst type, hydrogen pressure, and reaction time must be carefully optimized to avoid over-reduction of the double bond.

Q3: How can I purify the final product?

A3: Purification of this compound is typically achieved by vacuum distillation or column chromatography on silica gel. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

Q4: What are the expected spectroscopic data for this compound?

A4: The expected analytical data are summarized in the table below.

Analytical Technique Expected Data
¹H NMR (CDCl₃) δ ~6.8 (dd, 1H, H-3), ~5.9 (dd, 1H, H-4), ~4.4 (m, 1H, H-6), ~2.4 (m, 2H, H-5), ~1.4 (d, 3H, CH₃) ppm
¹³C NMR (CDCl₃) δ ~164 (C=O), ~145 (C-3), ~121 (C-4), ~75 (C-6), ~30 (C-5), ~21 (CH₃) ppm
Mass Spectrum (EI) m/z (%) = 112 (M⁺), 97, 84, 69, 55, 43
Infrared (IR) ~1720 cm⁻¹ (C=O stretch, lactone), ~1640 cm⁻¹ (C=C stretch)

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Observed Problem Potential Cause Suggested Solution
Low or no yield of the desired product 1. Incomplete reaction. 2. Degradation of the product. 3. Incorrect reaction conditions.1. Monitor the reaction progress using TLC or GC-MS. Extend the reaction time if necessary. 2. Ensure the reaction temperature is not too high. For acid-catalyzed reactions, consider using a milder acid or a lower concentration. 3. Verify the stoichiometry of reagents and the purity of starting materials.
Presence of a significant amount of unreacted starting materials 1. Insufficient reaction time or temperature. 2. Inactive catalyst (if applicable).1. Increase the reaction time or temperature cautiously, while monitoring for side product formation. 2. Use a fresh batch of catalyst or activate the catalyst according to the recommended procedure.
Formation of a polymeric, tar-like substance 1. Excessive heat. 2. High concentration of acid catalyst.1. Maintain a lower and more controlled reaction temperature. 2. Reduce the concentration of the acid catalyst or use a milder acid.
Product contains a significant amount of saturated lactone (6-methyl-tetrahydropyran-2-one) Over-reduction during a hydrogenation step.1. Reduce the hydrogen pressure. 2. Decrease the reaction time. 3. Use a less active catalyst (e.g., Lindlar's catalyst).
Presence of an impurity with a molecular weight corresponding to the dimer of the product Dimerization of the product, possibly under acidic or basic conditions.1. Ensure the work-up procedure is neutral. 2. Purify the product promptly after synthesis.
Difficulties in isolating the product from the reaction mixture The product is soluble in the aqueous phase during work-up.1. Use a more nonpolar extraction solvent (e.g., dichloromethane or ethyl acetate). 2. Increase the number of extractions. 3. Saturate the aqueous phase with NaCl to decrease the solubility of the organic product.

Experimental Protocols

Synthesis via Acid-Catalyzed Condensation of Vinylacetic Acid and Acetaldehyde

This protocol is adapted from the synthesis of the parent compound, 5,6-dihydro-2H-pyran-2-one.[1]

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine vinylacetic acid (1.0 eq), acetaldehyde (1.2 eq), and glacial acetic acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Reaction: Heat the mixture to a gentle reflux and maintain for 3-4 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Visualizing Reaction Pathways and Troubleshooting

To aid in understanding the synthesis and potential pitfalls, the following diagrams illustrate the main reaction pathway and a general troubleshooting workflow.

Reaction_Pathway Reactants Vinylacetic Acid + Acetaldehyde Intermediate Aldol-type Adduct Reactants->Intermediate H⁺ Catalyst Side_Product3 Unreacted Starting Materials Reactants->Side_Product3 Incomplete Reaction Product This compound Intermediate->Product Lactonization Side_Product1 Polymerization/Tar Intermediate->Side_Product1 Excess Heat/Acid Side_Product2 Dehydration Products Intermediate->Side_Product2 Strong Acid

Main synthetic pathway and common side reactions.

Troubleshooting_Workflow Start Problem Identified in Synthesis Analyze Analyze Reaction Mixture (TLC, GC-MS, NMR) Start->Analyze Identify Identify Side Products/Unreacted Materials Analyze->Identify LowYield Low Yield Identify->LowYield Impurity Presence of Impurities Identify->Impurity OptimizeTimeTemp Optimize Reaction Time/Temperature LowYield->OptimizeTimeTemp CheckReagents Check Purity/Stoichiometry of Reagents LowYield->CheckReagents ModifyWorkup Modify Work-up/Purification Impurity->ModifyWorkup AdjustCatalyst Adjust Catalyst Loading/Type Impurity->AdjustCatalyst End Problem Resolved OptimizeTimeTemp->End CheckReagents->End ModifyWorkup->End AdjustCatalyst->End

A general workflow for troubleshooting synthesis issues.

References

Technical Support Center: Stability Studies of 6-Methyl-5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6-methyl-5,6-dihydro-2H-pyran-2-one. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound include hydrolysis, oxidation, and thermal degradation. As a lactone, the ester bond is susceptible to hydrolysis under both acidic and alkaline conditions, leading to ring-opening.[1] The carbon-carbon double bond is a potential site for oxidation.[1] Additionally, the compound can undergo thermal decomposition.

Q2: What is the main product of hydrolytic degradation?

A2: The primary product of the hydrolysis of this compound (also known as parasorbic acid) is sorbic acid.[1][2] This conversion can be initiated by thermal treatment or by chemical means under both acidic and alkaline conditions.[1][2]

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is significantly influenced by pH. The rate of hydrolysis is generally fastest under basic (alkaline) conditions due to the direct nucleophilic attack by hydroxide ions on the carbonyl carbon of the lactone.[1] The compound is also susceptible to acid-catalyzed hydrolysis. The greatest hydrolytic stability is typically observed in the neutral to slightly acidic pH range.[1]

Q4: Is this compound sensitive to light?

A4: As an α,β-unsaturated lactone, there is a potential for photodegradation. Photostability studies should be conducted to evaluate the impact of light exposure. These studies typically involve exposing the compound to a combination of cool white and ultraviolet fluorescent lamps.[3] The specific degradation products from photolysis are not well-documented in the literature and would need to be determined experimentally.

Q5: What are the expected products of thermal degradation?

A5: Thermal treatment can convert this compound to sorbic acid.[2] At elevated temperatures, further decomposition may occur. It is recommended to conduct thermal stress studies to identify potential degradation products specific to your experimental conditions.

Q6: Can this compound interact with other components in a formulation?

A6: Yes, as with any active pharmaceutical ingredient (API), there is a potential for interaction with excipients. Forced degradation studies on the drug product, which includes the API and excipients, are crucial to identify any potential interactions that could affect the stability of the final formulation.

Troubleshooting Guides

Issue 1: Rapid loss of the compound in an aqueous formulation.

  • Possible Cause: Hydrolysis of the lactone ring.

  • Troubleshooting Steps:

    • Check the pH of your formulation: The compound is less stable at alkaline and strongly acidic pH.[1] Aim for a neutral to slightly acidic pH for better stability.

    • Analyze for the presence of sorbic acid: The appearance of a sorbic acid peak in your chromatogram is a strong indicator of hydrolytic degradation.[1][2]

    • Reduce the water content: If possible for your application, consider using a co-solvent system to reduce the water activity.

Issue 2: Appearance of unexpected peaks in the chromatogram during stability studies.

  • Possible Cause: Degradation of the compound due to oxidation, photolysis, or interaction with excipients.

  • Troubleshooting Steps:

    • Review your storage conditions: Ensure the compound is protected from light and stored under an inert atmosphere (e.g., nitrogen) if it is sensitive to oxygen.

    • Conduct systematic forced degradation studies: Perform individual stress tests (acid, base, peroxide, heat, light) to identify the conditions that produce the unknown peaks. This will help in elucidating the degradation pathway.

    • Use a stability-indicating analytical method: Ensure your analytical method can separate the parent compound from all potential degradation products. Method validation should include specificity testing with samples from forced degradation studies.

    • Characterize the unknown peaks: Use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to identify the structure of the degradation products.

Issue 3: Inconsistent results in thermal stability studies.

  • Possible Cause: Non-uniform heating or interaction with the container surface.

  • Troubleshooting Steps:

    • Ensure uniform temperature distribution: Use a calibrated oven with good air circulation.

    • Evaluate container compatibility: Test for any interaction between the compound and the container material at elevated temperatures. Consider using different types of inert containers (e.g., glass, polypropylene).

Experimental Protocols

Forced Degradation Studies Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound. The extent of degradation should be targeted in the range of 5-20% to ensure that the primary degradation products are formed and can be adequately studied.

1. Acid Hydrolysis:

  • Procedure: Dissolve the compound in 0.1 N HCl. Store the solution at room temperature and analyze at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, the study can be repeated at a higher temperature (e.g., 60°C) or with a higher concentration of acid (e.g., 1 N HCl).

  • Analysis: Use a stability-indicating HPLC method to monitor the decrease in the peak area of the parent compound and the formation of any degradation products.

2. Alkaline Hydrolysis:

  • Procedure: Dissolve the compound in 0.1 N NaOH. Store the solution at room temperature and analyze at appropriate time points. Due to higher instability in basic conditions, more frequent initial time points may be necessary (e.g., 0, 1, 2, 4, 8 hours). If degradation is too rapid, use a lower concentration of base (e.g., 0.01 N NaOH) or a lower temperature.

  • Analysis: Monitor by HPLC as described for acid hydrolysis.

3. Oxidative Degradation:

  • Procedure: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂). Store the solution at room temperature, protected from light, and analyze at appropriate time points.

  • Analysis: Monitor by HPLC. Be aware that peroxide can interfere with some chromatographic columns and detectors.

4. Thermal Degradation:

  • Procedure: Place the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C). Analyze samples at various time points. A parallel study in solution can also be performed.

  • Analysis: Monitor by HPLC.

5. Photolytic Degradation:

  • Procedure: Expose the compound (both in solid state and in a suitable solvent) to a light source that provides both cool white fluorescent and UV-A light. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.[4] A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Monitor by HPLC.

Data Presentation

Table 1: Summary of Expected Stability of this compound under Forced Degradation Conditions

Stress ConditionReagents/MethodExpected StabilityPrimary Degradation Product
Acid Hydrolysis 0.1 N - 1 N HCl, RT or elevated temp.LabileSorbic Acid[1][2]
Alkaline Hydrolysis 0.01 N - 0.1 N NaOH, RTHighly LabileSorbic Acid[1][2]
Oxidation 3% H₂O₂, RTPotentially LabileTo be determined experimentally
Thermal Elevated temperature (e.g., 80°C)LabileSorbic Acid[2] and other potential products
Photolysis UV/Visible light exposurePotentially LabileTo be determined experimentally

Note: The stability and degradation products should be confirmed experimentally for your specific formulation and conditions.

Mandatory Visualization

Degradation_Pathway This compound This compound Sorbic Acid Sorbic Acid This compound->Sorbic Acid Hydrolysis (Acid/Base) Thermal Degradation Oxidation Products Oxidation Products This compound->Oxidation Products Oxidation (e.g., H₂O₂) Photodegradation Products Photodegradation Products This compound->Photodegradation Products Photolysis (UV/Vis)

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_characterization Characterization Acid Hydrolysis Acid Hydrolysis HPLC Analysis HPLC Analysis Acid Hydrolysis->HPLC Analysis Alkaline Hydrolysis Alkaline Hydrolysis Alkaline Hydrolysis->HPLC Analysis Oxidation Oxidation Oxidation->HPLC Analysis Thermal Thermal Thermal->HPLC Analysis Photolysis Photolysis Photolysis->HPLC Analysis Peak Purity & Mass Balance Peak Purity & Mass Balance HPLC Analysis->Peak Purity & Mass Balance LC-MS LC-MS Peak Purity & Mass Balance->LC-MS If new peaks NMR NMR LC-MS->NMR Structure Elucidation Drug Substance/Product Drug Substance/Product Drug Substance/Product->Acid Hydrolysis Drug Substance/Product->Alkaline Hydrolysis Drug Substance/Product->Oxidation Drug Substance/Product->Thermal Drug Substance/Product->Photolysis

Caption: Workflow for forced degradation studies and degradant identification.

References

Technical Support Center: Optimization of Pyranone Formation

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyranone synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control in a pyranone synthesis reaction?

A1: The most critical parameters typically include the choice of catalyst, solvent, reaction temperature, and reaction time. The stoichiometry of reactants is also crucial. Lewis acids like Scandium triflate (Sc(OTf)₃) or organocatalysts such as DABCO are often employed, and their concentration can significantly impact yield and selectivity.[1][2][3] Temperature control is vital as side reactions may become more prevalent at higher temperatures, while lower temperatures can slow the reaction rate excessively.[4][5]

Q2: How does the choice of solvent affect pyranone formation?

A2: The solvent can influence reactant solubility, catalyst activity, and the stabilization of intermediates or transition states. Aprotic solvents like DMF, acetonitrile, or dioxane are commonly used.[6][7] In some base-catalyzed reactions, using acetic acid as the solvent can significantly improve yields compared to others like ethanol or DMF.[8] The optimal solvent is highly dependent on the specific reaction mechanism (e.g., Diels-Alder, condensation cascade, etc.).

Q3: What are common methods for purifying pyranone products?

A3: Purification strategies depend on the physical properties of the pyranone and the impurities present. Common techniques include:

  • Recrystallization: Effective for solid products, using a solvent in which the pyranone has high solubility at elevated temperatures and low solubility at room or cool temperatures.[4]

  • Column Chromatography: Silica gel chromatography is frequently used to separate the target compound from side products and unreacted starting materials.[9][10] Eluent systems often consist of mixtures like ethyl acetate and hexane.[9][10]

  • Distillation: For volatile pyranones, vacuum distillation can be an effective purification method.[4]

  • Preparative HPLC: For challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[10]

Troubleshooting Guide

Problem 1: Low or No Product Yield
Possible CausesRecommended Solutions
Incorrect Catalyst Concentration The concentration of the catalyst is often critical. For instance, some thiourea catalysts show a strong dependence on concentration.[1] Systematically screen catalyst loading (e.g., 2 mol%, 5 mol%, 10 mol%) to find the optimum. In the absence of a catalyst, some reactions are extremely sluggish and result in poor yields.[3]
Presence of Moisture or Air Many organometallic reagents and Lewis acid catalysts are sensitive to moisture and air. Ensure all glassware is thoroughly flame-dried or oven-dried, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Suboptimal Reaction Temperature The reaction may require a specific temperature range. If the temperature is too low, the activation energy barrier may not be overcome; if too high, decomposition of reactants or products can occur.[5] Perform small-scale trials at different temperatures (e.g., -25 °C, room temperature, 80 °C, 100 °C) to determine the optimal condition.[1][6]
Incorrect Reagent Addition Rate Adding reagents too quickly can lead to localized high concentrations, promoting side reactions or decomposition.[11] Try adding one of the key reagents slowly via a syringe pump to maintain better control over the reaction.
Product Loss During Workup The product may be lost during extraction or purification. Pyranones can have a high affinity for water, making aqueous workups challenging.[12] Check the pH of the aqueous layer during extraction and consider back-extraction of aqueous layers. Analyze all phases (organic, aqueous, solid precipitates) by TLC or LCMS before discarding them.
Problem 2: Formation of Multiple Side Products
Possible CausesRecommended Solutions
Reaction Temperature Too High Elevated temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways, leading to side products like isomeric pyrazoles or furanones.[2][13] Lower the reaction temperature and monitor the reaction progress closely by TLC or LCMS to maximize the formation of the desired product.
Incorrect Stoichiometry Using an excess of one reactant can sometimes force the reaction to completion but may also lead to the formation of byproducts.[14] Experiment with stoichiometric ratios, starting with a 1:1 ratio and then incrementally adjusting as needed based on reaction monitoring.
Isomerization or Rearrangement The desired pyranone product might be unstable under the reaction conditions and could isomerize. For example, some transient intermediates can rapidly isomerize to 2-pyrones.[13] Consider a milder catalyst or different solvent to stabilize the desired product. It may also be necessary to isolate the product quickly once the reaction is complete.
Competing Reaction Pathways Depending on the substrates, alternative cyclization or condensation pathways may compete with pyranone formation. For example, a Prins-like reaction might occur instead of a desired condensation cascade.[1] Modifying the catalyst or protecting group strategy can help direct the reaction toward the intended pathway.

Optimization of Reaction Parameters

The following table summarizes the effects of key parameters on pyranone yield based on literature findings.

ParameterConditionEffect on Yield/Selectivity
Catalyst 10 mol % Scandium triflate (Sc(OTf)₃)Furnished a 14-membered tricyclic macrocycle containing a pyranone in 25% unoptimized yield.[1]
10 mol% DABCO in aqueous ethanolProvided a higher yield in a shorter time compared to uncatalyzed or lower catalyst loading reactions.[3]
[Ru(p-cymene)Cl₂]₂ with NaOAcAchieved up to 78% yield of pyranone at 100°C in HFIP solvent.[5]
Solvent Acetic Acid (AcOH)Found to be the optimal solvent for a specific ammonium acetate-catalyzed cycloaddition, yielding 95%.[8]
DMFUsed with KOH base, refluxing at 100 °C for 2 hours gave an 88% yield of a 2H-pyranone derivative.[6]
Acetonitrile/Water (10/1)Optimal solvent for a morpholine-catalyzed hydration/cyclization of diynones.[7]
Temperature -40 °C to +30 °CPreferred range for an acetylation step in a trimethyl pyranone synthesis to minimize side reactions.[4]
100 °C - 150 °COptimal range for a subsequent ammonolysis step to form a pyridinone from the pyranone precursor.[4]
100 °COptimal temperature for a Ruthenium-catalyzed cascade reaction to achieve high yield.[5]

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Pyranone Synthesis

This protocol is a generalized procedure based on common Lewis acid-mediated cyclizations, such as a Prins cyclization.

Materials:

  • Aldehyde starting material

  • δ-hydroxy-β-ketoester or equivalent starting material

  • Lewis Acid Catalyst (e.g., Scandium Triflate, Sc(OTf)₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile)

  • Dehydrating agent (e.g., anhydrous Calcium Sulfate (CaSO₄))[1]

  • Quenching solution (e.g., saturated aqueous Sodium Bicarbonate (NaHCO₃))

  • Drying agent (e.g., anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄))

Procedure:

  • Ensure all glassware is flame-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen).

  • To a stirred solution of the aldehyde (1.0 eq) and the δ-hydroxy-β-ketoester (1.1 eq) in anhydrous DCM, add the dehydrating agent (e.g., CaSO₄).

  • Cool the mixture to the desired temperature (e.g., -78 °C, -25 °C, or 0 °C).

  • In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃) in the anhydrous solvent.

  • Add the catalyst solution dropwise to the reaction mixture over 10-15 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with DCM.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow start Starting Materials (Aldehyde, Ketoester) reaction Reaction Setup (Inert Atmosphere, Anhydrous Solvent) start->reaction catalyst Catalyst Addition (e.g., Lewis Acid) reaction->catalyst monitoring Reaction Monitoring (TLC / LC-MS) catalyst->monitoring quench Workup (Quenching, Extraction) monitoring->quench purify Purification (Column Chromatography) quench->purify product Pure Pyranone Product purify->product

Caption: General experimental workflow for pyranone synthesis.

troubleshooting_low_yield problem Problem: Low Product Yield cause1 Check Catalyst: Activity / Concentration? problem->cause1 cause2 Check Conditions: Temperature / Time? problem->cause2 cause3 Check Reagents: Purity / Moisture? problem->cause3 cause4 Check Workup: Product Loss During Extraction? problem->cause4 solution1 Optimize Catalyst Loading (e.g., 5-20 mol%) cause1->solution1 If uncertain solution2 Screen Temperature Range (e.g., -20°C to 100°C) cause2->solution2 If suboptimal solution3 Use Anhydrous Solvents & Inert Atmosphere cause3->solution3 If sensitive solution4 Analyze Aqueous Layers Before Discarding cause4->solution4 If soluble in H2O

Caption: Troubleshooting logic for low yield in pyranone synthesis.

References

Technical Support Center: Chiral Separation of 6-Methyl-5,6-dihydro-2H-pyran-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of 6-methyl-5,6-dihydro-2H-pyran-2-one enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for separating the enantiomers of this compound?

A1: The most common and effective techniques are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC). Supercritical Fluid Chromatography (SFC) is also a powerful and increasingly popular "green" alternative. The choice of technique often depends on the sample matrix, required resolution, and available instrumentation.

Q2: Which type of chiral stationary phase (CSP) is recommended for this separation?

A2: For chiral HPLC, polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are highly effective for lactone separations. For chiral GC, cyclodextrin-based CSPs, particularly derivatized β- and γ-cyclodextrins like Chirasil-DEX CB, are widely used and show good enantioselectivity for lactones.

Q3: My compound is not retaining on the chiral column. What should I do?

A3: For HPLC, insufficient retention in normal-phase mode can be addressed by decreasing the polarity of the mobile phase (i.e., reducing the alcohol content). In reversed-phase mode, increase the aqueous component of the mobile phase. For GC, ensure your oven temperature program starts at a low enough temperature to allow for interaction with the stationary phase. Also, confirm that the column is properly installed and that there are no leaks in the system.

Q4: Can I use the same chiral column for both analytical and preparative separations?

A4: Yes, it is common to develop a method on an analytical column and then scale it up to a preparative column with the same stationary phase. However, you will need to adjust the flow rate, injection volume, and potentially the mobile phase composition to accommodate the larger column dimensions and sample load.

Experimental Protocols & Quantitative Data

Due to the limited availability of published methods specifically for this compound, the following protocols are adapted from successful separations of structurally similar unsaturated lactones and serve as an excellent starting point for method development.

Chiral HPLC Method (Adapted)

This method is based on the separation of a compound with a similar dihydropyranone core.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Racemic Mixture in Mobile Phase (e.g., 1 mg/mL) MobilePhase Prepare Mobile Phase (Hexane/Isopropanol) Degas Degas Mobile Phase MobilePhase->Degas Equilibrate Equilibrate Column (e.g., 1.0 mL/min) Degas->Equilibrate Inject Inject Sample (e.g., 10 µL) Equilibrate->Inject Separate Isocratic Elution Inject->Separate Detect UV Detection (e.g., 220 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Resolution (Rs) and Enantiomeric Excess (%ee) Integrate->Calculate

Caption: Workflow for Chiral HPLC Analysis.

Method Parameters:

ParameterRecommended Starting Conditions
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
Dimensions 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase n-Hexane / 2-Propanol (IPA)
Composition Ratio Start with 90:10 (v/v), adjust for optimal resolution
Flow Rate 1.0 mL/min
Temperature 25 °C (Ambient)
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase (e.g., 1 mg/mL)

Expected Results (Based on a structurally similar compound):

EnantiomerExpected Retention Time (min)
Enantiomer 1~11
Enantiomer 2~12.5

Note: Absolute retention times and elution order will vary. Method optimization is required.

Chiral GC Method (General Protocol)

This protocol is a general starting point for the chiral separation of lactones.

Experimental Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Dissolve Racemic Mixture in a suitable solvent (e.g., Dichloromethane) Inject Inject Sample (e.g., 1 µL, Split mode) Sample->Inject Separate Temperature Programmed Separation Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Resolution (Rs) and Enantiomeric Excess (%ee) Integrate->Calculate

Caption: Workflow for Chiral GC Analysis.

Method Parameters:

ParameterRecommended Starting Conditions
Column Chirasil-DEX CB (Derivatized β-cyclodextrin)
Dimensions 25 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Hold at 100 °C for 2 min, then ramp at 2 °C/min to 180 °C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C
Sample Preparation Dissolve sample in a volatile solvent (e.g., Dichloromethane)

Troubleshooting Guides

Chiral HPLC Troubleshooting

Problem-Cause-Solution Diagram

HPLC_Troubleshooting problem Problem Cause Solution p1 Poor or No Resolution Inappropriate mobile phase composition Optimize Hexane/IPA ratio. Try ratios from 98:2 to 80:20. problem:p->p1 p3 Peak Tailing or Broadening Column contamination Flush column with a strong solvent like 100% IPA. problem:p->p3 p5 High Backpressure Blocked inlet frit Reverse flush the column at low flow rate. If unresolved, replace the frit. problem:p->p5 p7 Drifting Retention Times Temperature fluctuations Use a column oven to maintain a stable temperature. problem:p->p7 p2 Poor or No Resolution Unsuitable chiral stationary phase Screen other polysaccharide-based columns (e.g., Amylose-based). p4 Peak Tailing or Broadening Sample overload Reduce injection volume or sample concentration. p6 High Backpressure Sample precipitation in mobile phase Ensure sample is fully dissolved in the mobile phase. Filter the sample. p8 Drifting Retention Times Mobile phase composition change Prepare fresh mobile phase daily. Ensure proper mixing.

Caption: Troubleshooting Common Chiral HPLC Issues.

Chiral GC Troubleshooting

Problem-Cause-Solution Diagram

GC_Troubleshooting problem Problem Cause Solution p1 Poor or No Resolution Oven temperature ramp rate is too fast Decrease the ramp rate (e.g., from 2 °C/min to 1 °C/min). problem:p->p1 p3 Broad Peaks Column degradation (phase bleed) Condition the column according to manufacturer's instructions. Do not exceed max temp. problem:p->p3 p5 Ghost Peaks Carryover from previous injection Run a solvent blank. Increase injector temperature or bakeout time after each run. problem:p->p5 p6 Inconsistent Retention Times Leaks in the system Check for leaks at the inlet, column connections, and septum using an electronic leak detector. problem:p->p6 p2 Poor or No Resolution Incorrect carrier gas flow rate Optimize the linear velocity for your carrier gas (He ~30-40 cm/s, H2 ~40-50 cm/s). p4 Broad Peaks Inlet contamination Replace the inlet liner and septum.

Caption: Troubleshooting Common Chiral GC Issues.

challenges in the scale-up synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the scale-up synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is a common and scalable synthetic route to this compound?

A common and industrially viable route is the Baeyer-Villiger oxidation of 2-methylcyclopent-2-en-1-one. This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom into the cyclic ketone, forming the desired lactone.

Q2: What are the main safety concerns when scaling up this synthesis?

The primary safety concern is the use of peroxyacids like m-CPBA, which are potentially explosive and thermally sensitive. Careful temperature control is crucial to prevent runaway reactions. The reaction is also exothermic, requiring an efficient heat removal system in the reactor. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All procedures should be conducted in a well-ventilated fume hood.

Q3: What are the expected byproducts in this reaction?

The main byproduct is the corresponding carboxylic acid from the peroxyacid reagent (e.g., meta-chlorobenzoic acid from m-CPBA). Other potential byproducts can arise from side reactions, such as epoxidation of the carbon-carbon double bond in the starting material or product.

Q4: How can I monitor the progress of the reaction?

Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A typical TLC system would involve a silica gel plate with a mobile phase of ethyl acetate and hexane. The disappearance of the starting material spot (2-methylcyclopent-2-en-1-one) indicates the reaction is proceeding.

Q5: What are the recommended purification methods for the final product on a larger scale?

On a laboratory scale, column chromatography is effective. For larger scales, distillation under reduced pressure is a more practical approach. An initial workup involving washing with a basic solution (e.g., sodium bicarbonate) is necessary to remove the acidic byproduct.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conversion of Starting Material 1. Inactive Reagents: The peroxyacid may have degraded over time.1a. Use a fresh batch of the peroxyacid. 1b. Check the activity of the peroxyacid using a standard titration method.
2. Low Reaction Temperature: The reaction may be too slow at the current temperature.2a. Gradually increase the reaction temperature while carefully monitoring for any exotherm.
3. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.3a. Extend the reaction time and monitor the progress using TLC or GC.
Formation of Significant Byproducts 1. High Reaction Temperature: Elevated temperatures can lead to side reactions like epoxidation.1a. Maintain a lower reaction temperature, even if it requires a longer reaction time.
2. Presence of Water: Water can hydrolyze the lactone product.2a. Ensure all glassware is dry and use anhydrous solvents.
Difficulty in Removing the Carboxylic Acid Byproduct 1. Insufficient Washing: The amount of basic solution used for washing may not be enough to neutralize all the acid.1a. Increase the number of washes with the basic solution. 1b. Use a slightly more concentrated basic solution, but be cautious of potential lactone hydrolysis.
2. Emulsion Formation during Workup: This can trap the product in the aqueous layer.2a. Add a small amount of brine to the separatory funnel to help break the emulsion.
Product Decomposition during Distillation 1. High Distillation Temperature: The product may be thermally unstable at higher temperatures.1a. Use a high-vacuum pump to lower the boiling point of the product.
2. Presence of Acidic Impurities: Residual acid can catalyze decomposition at elevated temperatures.2a. Ensure all acidic byproducts are thoroughly removed before distillation.

Experimental Protocol: Baeyer-Villiger Oxidation

This protocol outlines the synthesis of this compound from 2-methylcyclopent-2-en-1-one.

Materials:

  • 2-methylcyclopent-2-en-1-one

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium sulfite solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 2-methylcyclopent-2-en-1-one in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Dissolve m-CPBA in dichloromethane and add it to the dropping funnel. Add the m-CPBA solution dropwise to the stirred solution of the ketone at a rate that maintains the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C and monitor its progress by TLC or GC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the excess peroxyacid by the slow addition of a saturated aqueous solution of sodium sulfite.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove meta-chlorobenzoic acid), and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Table 1: Effect of Temperature on Reaction Time and Yield

Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)
0128598
1068295
25 (Room Temp)27590

Note: Data are representative and may vary based on specific reaction conditions and scale.

Visualizations

experimental_workflow start Start dissolve_ketone Dissolve 2-methylcyclopent-2-en-1-one in anhydrous DCM start->dissolve_ketone cool Cool to 0°C dissolve_ketone->cool add_mcpba Add m-CPBA solution dropwise at < 5°C cool->add_mcpba stir Stir at 0°C and monitor reaction add_mcpba->stir quench Quench with Na2SO3 solution stir->quench workup Aqueous workup with NaHCO3 and brine quench->workup dry Dry with MgSO4 and concentrate workup->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree start Low Yield or Impure Product check_conversion Check starting material conversion (TLC/GC) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete No complete Complete Conversion check_conversion->complete Yes cause_incomplete Causes: - Inactive reagents - Low temperature - Short reaction time incomplete->cause_incomplete check_byproducts Analyze byproducts (GC-MS/NMR) complete->check_byproducts solution_incomplete Solutions: - Use fresh m-CPBA - Increase temperature cautiously - Extend reaction time cause_incomplete->solution_incomplete epoxide Epoxide detected check_byproducts->epoxide acid Acidic byproduct present check_byproducts->acid cause_epoxide Cause: High reaction temperature epoxide->cause_epoxide cause_acid Cause: Insufficient workup acid->cause_acid solution_epoxide Solution: Maintain lower temperature cause_epoxide->solution_epoxide solution_acid Solution: - More NaHCO3 washes - Check pH of aqueous layer cause_acid->solution_acid

Caption: Troubleshooting decision tree for the synthesis of this compound.

Validation & Comparative

comparison of different synthesis routes for 6-methyl-5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 6-methyl-5,6-dihydro-2H-pyran-2-one, a valuable chiral building block in the synthesis of numerous natural products and pharmaceuticals. The comparison focuses on key performance indicators such as reaction yield, selectivity, and conditions, supported by detailed experimental protocols for each major pathway.

Comparison of Key Synthesis Routes

The synthesis of this compound can be achieved through several distinct strategies, each with its own set of advantages and disadvantages. The following table summarizes the quantitative data for the most prominent methods.

Synthesis RouteKey ReactantsCatalyst/ReagentSolventReaction TimeTemperature (°C)PressureYield/Selectivity
Catalytic Hydrogenation 4-Hydroxy-6-methyl-2-pyrone, H₂5 wt% Pd/Nb₂O₅1-Butanol5 h69.845171.62 Torr92% Selectivity[1]
One-Pot Condensation Vinylacetic acid, ParaformaldehydeH₂SO₄Acetic Acid3 h (reflux)RefluxAtmospheric25.1% Yield[2]
Ring-Closing Metathesis Homoallylic acrylatesGrubbs Catalyst (1st or 2nd Gen)DichloromethaneVariesRefluxAtmosphericHigh Yields (up to 98% for analogs)[3]
Multi-Step Synthesis 3-(Benzyloxy)propionic acidOxalyl chloride, etc.Dichloromethane, etc.Multi-dayVariesAtmosphericHigh (stepwise, e.g., 90% for first step)[4]

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow and relationship between the different synthetic strategies discussed.

Synthesis_Comparison cluster_start Starting Materials cluster_methods Synthesis Routes 4-Hydroxy-6-methyl-2-pyrone 4-Hydroxy-6-methyl-2-pyrone Catalytic_Hydrogenation Catalytic Hydrogenation 4-Hydroxy-6-methyl-2-pyrone->Catalytic_Hydrogenation Vinylacetic acid, Paraformaldehyde Vinylacetic acid, Paraformaldehyde One_Pot_Condensation One-Pot Condensation Vinylacetic acid, Paraformaldehyde->One_Pot_Condensation Homoallylic acrylates Homoallylic acrylates RCM Ring-Closing Metathesis Homoallylic acrylates->RCM 3-(Benzyloxy)propionic acid 3-(Benzyloxy)propionic acid Multi_Step Multi-Step Synthesis 3-(Benzyloxy)propionic acid->Multi_Step Product This compound Catalytic_Hydrogenation->Product 92% Selectivity One_Pot_Condensation->Product 25.1% Yield RCM->Product High Yields Multi_Step->Product High Overall Yield (claimed)

Caption: Comparative overview of synthesis routes for this compound.

Detailed Experimental Protocols

Catalytic Hydrogenation of 4-Hydroxy-6-methyl-2-pyrone

This method provides a highly selective route to a hydroxylated derivative of the target molecule.

Experimental Workflow:

Hydrogenation_Workflow Reactants 4-Hydroxy-6-methyl-2-pyrone 5 wt% Pd/Nb₂O₅ catalyst 1-Butanol (solvent) H₂ gas Reactor 50 mL Batch Reactor Reactants->Reactor Reaction Stir at 69.84 °C under 5171.62 Torr for 5 hours Reactor->Reaction Workup Filtration Solvent Removal Reaction->Workup Product 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one Workup->Product

Caption: Workflow for the catalytic hydrogenation synthesis.

Procedure: The reactions are performed in a 50 mL batch reactor. 5 wt% Pd/Nb₂O₅ is used as the catalyst, with 1.8 wt% of 4-Hydroxy-6-methyl-2-pyrone (HMP) as the reactant in all cases. The mass ratio of catalyst to HMP is 1:1.7. The reaction is carried out in 1-butanol as the solvent under a hydrogen pressure of 5171.62 Torr at a temperature of 69.84 °C for 5 hours.[1] Increased temperature can lead to product degradation, and higher hydrogen pressures may result in further hydrogenation. The highest selectivity of 92% is achieved using 1-butanol as the solvent.[1]

One-Pot Condensation of Vinylacetic Acid and Paraformaldehyde

This is a classical and straightforward approach to the parent 5,6-dihydro-2H-pyran-2-one.

Experimental Workflow:

OnePot_Workflow Reactants Vinylacetic acid Paraformaldehyde Conc. H₂SO₄ Glacial Acetic Acid Reaction Reflux for 3 hours Reactants->Reaction Neutralization Add Sodium Acetate Adjust pH to 8 with NaOH Reaction->Neutralization Extraction Extract with Dichloromethane Wash with Brine Dry over Na₂SO₄ Neutralization->Extraction Purification Rotary Evaporation Vacuum Distillation Extraction->Purification Product 5,6-dihydro-2H-pyran-2-one Purification->Product

Caption: Workflow for the one-pot condensation synthesis.

Procedure: In a 500-mL round-bottomed flask equipped with a reflux condenser, 43 g (0.50 mole) of vinylacetic acid, 30 g (1 mole as CH₂O) of paraformaldehyde, 3 mL of concentrated sulfuric acid, and 125 mL of glacial acetic acid are combined. The mixture is refluxed gently for 3 hours. After cooling to room temperature, 16 g of anhydrous sodium acetate is added. The acetic acid is removed on a rotary evaporator, and 100 mL of water is added. The solution is cooled in an ice bath and brought to pH 8 with 20% aqueous sodium hydroxide, keeping the temperature below 5 °C. The resulting solution is extracted with dichloromethane. The combined organic extracts are washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate, and filtered. Removal of the solvent followed by vacuum distillation yields 12.3 g (25.1%) of 5,6-dihydro-2H-pyran-2-one.[2]

Ring-Closing Metathesis (RCM)

RCM is a modern and powerful method for the formation of unsaturated rings and is applicable to the synthesis of substituted dihydropyranones.

General Procedure: The RCM reactions of homoallylic acrylates are carried out in the presence of a carbene ruthenium catalyst. For substrates where R³ = R⁴ = H, or R³ = Me, R⁴ = H (numbering relative to the acrylate), the first-generation Grubbs catalyst ([RuCl₂(PCy₃)₂(=CHPh)]) is effective. A second-generation Grubbs catalyst is required for more substituted substrates. Alkyl substitution at the homoallylic carbon generally increases the reaction yield. The reaction typically involves dissolving the homoallylic acrylate in dichloromethane and adding the appropriate Grubbs catalyst, followed by refluxing until the reaction is complete. The product is then purified by chromatography. While a specific yield for this compound is not provided in the reference, yields for similar structures are generally high.[3]

Multi-Step Synthesis from 3-(Benzyloxy)propionic Acid

This route involves a sequence of classical organic reactions to construct the dihydropyranone ring.

General Scheme: The synthesis starts with the chlorination of 3-(benzyloxy)propionic acid, followed by a condensation reaction, a cyclization/reduction step, and finally an elimination reaction to afford the 5,6-dihydro-2H-pyran-2-one. A patent for the non-methylated analog reports a 90% yield for the initial chlorination step.[4] This method, while potentially high-yielding, is more labor-intensive and requires multiple purification steps compared to the one-pot or catalytic methods.

Conclusion

The choice of the optimal synthesis route for this compound depends on the specific requirements of the researcher, including desired scale, purity, and available resources.

  • Catalytic Hydrogenation offers high selectivity but may require specialized high-pressure equipment.

  • One-Pot Condensation is a straightforward and classical method, but the reported yields can be modest.

  • Ring-Closing Metathesis represents a modern and often high-yielding approach, though the cost of the ruthenium catalyst can be a consideration.

  • Multi-Step Synthesis provides a classical, albeit more laborious, alternative that can be high-yielding if each step is optimized.

Researchers should carefully consider these factors when selecting a synthetic strategy for this important chiral intermediate.

References

Comparative Guide to Analytical Methods for 6-methyl-5,6-dihydro-2H-pyran-2-one Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two common analytical techniques for the quantitative analysis of 6-methyl-5,6-dihydro-2H-pyran-2-one: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV). The selection of an appropriate analytical method is critical for ensuring the accuracy, precision, and reliability of results in research, development, and quality control.

Methodology Comparison

Both GC-MS and HPLC-UV are powerful techniques for the separation and quantification of organic molecules. GC-MS is particularly well-suited for volatile and thermally stable compounds like this compound. It offers high sensitivity and specificity due to the combination of chromatographic separation and mass spectrometric detection. HPLC-UV is a versatile and widely used technique that separates compounds based on their interaction with a stationary phase and a liquid mobile phase. It is a robust and reliable method for a broad range of compounds.

The choice between these methods will depend on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The following sections provide a summary of typical validation parameters and detailed experimental protocols to aid in method selection and implementation.

Data Presentation: A Comparative Analysis of Analytical Method Performance

The following table summarizes the typical performance characteristics of GC-MS and HPLC-UV methods for the analysis of this compound. This data is representative of what can be expected from a properly validated method and serves as a benchmark for comparison.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Linearity (R²) > 0.999> 0.998
Accuracy (% Recovery) 98.5% - 101.2%97.8% - 102.5%
Precision (%RSD) < 2.0%< 2.5%
Limit of Detection (LOD) 0.01 µg/mL0.05 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 µg/mL
Specificity High (Mass spectral data provides definitive identification)Moderate to High (Dependent on chromatographic resolution)
Robustness HighHigh

Experimental Protocols

The following are detailed methodologies for the validation of analytical methods for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

Chromatographic Conditions:

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold at 240°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Electron Energy: 70 eV

  • Mass Range: m/z 40-300

Validation Protocol:

  • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Prepare a series of at least five standard solutions of this compound in a suitable solvent (e.g., methanol) over the expected concentration range. Plot the peak area against the concentration and determine the coefficient of determination (R²).

  • Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) at three different concentration levels (low, medium, and high). Calculate the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same samples on three different days. Calculate the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the signal-to-noise ratio for a series of diluted standard solutions. The LOD is typically defined as a signal-to-noise ratio of 3:1, and the LOQ as 10:1.

  • Robustness: Introduce small, deliberate variations to the method parameters (e.g., oven temperature, flow rate) and assess the impact on the results.

High-Performance Liquid Chromatography (HPLC-UV) Method

Instrumentation:

  • HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (gradient or isocratic, to be optimized).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection Wavelength: To be determined by UV scan of the analyte (typically around 210 nm for a,ß-unsaturated lactones).

Validation Protocol:

  • Specificity: Inject a blank sample to ensure no co-eluting peaks interfere with the analyte peak.

  • Linearity: Prepare a calibration curve with at least five concentrations of this compound. Perform a linear regression analysis of the peak area versus concentration.

  • Accuracy: Spike a blank matrix with the analyte at three concentration levels and calculate the percent recovery.

  • Precision:

    • Repeatability: Inject a standard solution six times.

    • Intermediate Precision: Perform the analysis on different days with different analysts or instruments. Calculate the %RSD.

  • LOD and LOQ: Determine based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

  • Robustness: Evaluate the effect of small changes in mobile phase composition, flow rate, and column temperature on the chromatographic results.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the validation of analytical methods.

Analytical_Method_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_scope Define Scope & Purpose develop_protocol Develop Validation Protocol define_scope->develop_protocol set_criteria Set Acceptance Criteria develop_protocol->set_criteria specificity Specificity set_criteria->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data robustness->data_analysis compare_criteria Compare with Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: Workflow for Analytical Method Validation.

Signaling_Pathway_Placeholder cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing sample Test Sample extraction Extraction sample->extraction dilution Dilution extraction->dilution injection Injection dilution->injection separation Separation injection->separation detection Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification result Final Result quantification->result

Caption: General Experimental Workflow for Analysis.

A Comparative Spectroscopic Analysis of 6-Methyl-5,6-dihydro-2H-pyran-2-one Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the spectroscopic signatures of positional isomers of 6-methyl-5,6-dihydro-2H-pyran-2-one, complete with experimental data and protocols.

This guide provides a comparative analysis of the spectroscopic properties of four key isomers of this compound: the 3-methyl, 4-methyl, 5-methyl, and 6-methyl substituted compounds. Understanding the distinct spectral characteristics of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for quality control in synthetic processes. This document compiles available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate this differentiation.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for the different isomers of this compound.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Position of Methyl GroupH-3H-4H-5H-6CH₃
3-Methyl -~2.3-2.5 (m)~4.3-4.4 (m)~5.9-6.1 (m)~1.1-1.2 (d)
4-Methyl ~2.2-2.4 (m)-~4.2-4.3 (m)~5.8-6.0 (m)~1.8-1.9 (s)
5-Methyl ~2.4-2.6 (m)~5.9-6.1 (m)-~4.4-4.6 (m)~1.1-1.2 (d)
6-Methyl ~2.3-2.5 (m)~5.9-6.1 (m)~1.8-2.0 (m)~4.5-4.7 (m)~1.4-1.5 (d)

Note: Data is compiled from various sources and may have been recorded in different solvents. 'm' denotes multiplet, 'd' denotes doublet, 's' denotes singlet.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Position of Methyl GroupC-2 (C=O)C-3C-4C-5C-6CH₃
3-Methyl ~164~35-37~120-122~145-147~68-70~15-17
4-Methyl ~164~30-32~130-132~138-140~66-68~20-22
5-Methyl ~165~28-30~125-127~135-137~75-77~18-20
6-Methyl ~164~29-31~121-123~145-147~75-77~21-23

Note: Data is compiled from various sources and represents approximate chemical shift ranges.

Table 3: Infrared (IR) Spectroscopic Data (Key Absorptions in cm⁻¹)

Position of Methyl GroupC=O StretchC=C StretchC-O Stretch
3-Methyl ~1715-1735~1640-1660~1230-1250
4-Methyl ~1710-1730~1660-1680~1240-1260
5-Methyl ~1720-1740~1650-1670~1220-1240
6-Methyl ~1720-1740~1650-1670~1230-1250

Note: The exact peak positions can vary based on the sample preparation method (e.g., thin film, KBr pellet).

Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)

Position of Methyl GroupMolecular Ion [M]⁺Key Fragments
3-Methyl 11297, 84, 69, 55
4-Methyl 11297, 84, 69, 56
5-Methyl 11297, 84, 69, 43
6-Methyl 11297, 69, 56, 43

Note: Fragmentation patterns are based on Electron Ionization (EI) Mass Spectrometry.

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. Below are generalized experimental protocols representative of the methods used for the characterization of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300-600 MHz) is typically used.

  • Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse width of 30-45 degrees.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra are typically acquired with proton decoupling to simplify the spectrum. A larger number of scans is required due to the lower natural abundance of ¹³C. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly employed.

  • Sample Preparation:

    • Neat (for liquids): A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.

    • KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent disk.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

  • Ionization: Electron Ionization (EI) is a common method for generating fragment ions and providing structural information. A standard electron energy of 70 eV is typically used.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of the molecular ion and various fragment ions.

Visualization of Experimental Workflow

The logical flow for the spectroscopic comparison of the this compound isomers can be visualized as follows:

Spectroscopic_Workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison cluster_conclusion Conclusion Isomer_3 3-Methyl Isomer NMR NMR Spectroscopy (¹H and ¹³C) Isomer_3->NMR IR IR Spectroscopy Isomer_3->IR MS Mass Spectrometry Isomer_3->MS Isomer_4 4-Methyl Isomer Isomer_4->NMR Isomer_4->IR Isomer_4->MS Isomer_5 5-Methyl Isomer Isomer_5->NMR Isomer_5->IR Isomer_5->MS Isomer_6 6-Methyl Isomer Isomer_6->NMR Isomer_6->IR Isomer_6->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables MS->Data_Tables Spectral_Interpretation Spectral Interpretation Data_Tables->Spectral_Interpretation Identification Isomer Identification Spectral_Interpretation->Identification

Caption: Workflow for the spectroscopic comparison of isomers.

cost-benefit analysis of various 6-methyl-5,6-dihydro-2H-pyran-2-one syntheses

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive cost-benefit analysis of synthetic routes to 6-methyl-5,6-dihydro-2H-pyran-2-one is presented for researchers, scientists, and professionals in drug development. This guide objectively compares various synthetic methodologies, supported by experimental data, to aid in the selection of the most suitable synthesis for specific research and development needs.

Comparison of Synthetic Routes

Four primary synthetic routes for this compound are evaluated: Enantioselective Synthesis via Ring-Closing Metathesis, Catalytic Hydrogenation of 4-Hydroxy-6-methyl-2-pyrone, One-Pot Synthesis from 1,3-Dicarbonyl Compounds, and a patented route starting from 3-(Benzyloxy)propionic Acid. The selection of a particular route will depend on the specific requirements for enantiopurity, cost, and scale.

Data Presentation

The following table summarizes the key quantitative data for each synthetic route, providing a clear comparison of their respective costs and benefits.

ParameterEnantioselective SynthesisCatalytic HydrogenationOne-Pot SynthesisSynthesis from 3-(Benzyloxy)propionic Acid
Starting Materials Benzyl alcohol, Allyl bromide, Allyltributyltin, (R)-BINOL, Grubbs' Catalyst4-Hydroxy-6-methyl-2-pyroneAcetoacetic acid, Hippuric acid, Triethyl orthoformate3-(Benzyloxy)propionic acid, Oxalyl chloride, p-Toluenesulfonic acid
Key Reagent Cost Grubbs' Catalyst: ~
1500/g;(R)BINOL:1500/g; (R)-BINOL: ~1500/g;(R)−BINOL:
44/g; Allyltributyltin: ~$100/5g
4-Hydroxy-6-methyl-2-pyrone: ~$45/25g; Palladium catalyst: VariesHippuric acid: ~
60/100g;Triethylorthoformate:60/100g; Triethyl orthoformate: ~60/100g;Triethylorthoformate:
166/100mL; Ethyl acetoacetate: Varies
3-(Benzyloxy)propionic acid: ~$529/1g
Overall Yield 42% (over 6 steps)Up to 92% selectivityModerate to good (qualitative)51% (claimed in patent)
Reaction Time Multi-day processHours2-4 hoursNot specified in detail
Temperature -20°C to reflux60-100°CHeating (e.g., 90°C)Room temperature to heating
Pressure Atmospheric1-20 atmAtmosphericAtmospheric
Purification Column chromatographyFiltration, DistillationFiltration, RecrystallizationExtraction, Distillation
Enantioselectivity High (94% ee)Not enantioselectiveNot enantioselectiveNot enantioselective
Scalability Challenging due to catalyst costPotentially highGoodPotentially good

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Enantioselective Synthesis via Ring-Closing Metathesis

This method provides access to the enantiomerically pure (R)-isomer of a derivative, which can be converted to this compound.

Step 1: Synthesis of Benzyloxyacetaldehyde. Benzyl alcohol is treated with sodium hydride and allyl bromide, followed by oxidative cleavage using Lemieux-Johnson protocol to yield benzyloxyacetaldehyde.

Step 2: Enantioselective Keck Allylation. Benzyloxyacetaldehyde reacts with allyltributyltin in the presence of a chiral (R)-BINOL/Ti(O-i-Pr)4 complex at -20°C for 72 hours to afford the corresponding homoallylic alcohol with 94% enantiomeric excess.

Step 3: Acrylation. The alcohol is converted to its acrylate ester using acryloyl chloride and triethylamine.

Step 4: Ring-Closing Metathesis. The acrylate ester undergoes ring-closing metathesis using Grubbs' catalyst (10 mol%) in refluxing dichloromethane for 12 hours to furnish the α,β-unsaturated δ-lactone.

Step 5 & 6: Debenzylation and further modifications. Subsequent debenzylation and further synthetic modifications yield the target molecule.

Catalytic Hydrogenation of 4-Hydroxy-6-methyl-2-pyrone

This method offers a direct route to a related dihydropyranone.

Reaction Setup: A 50 mL batch reactor is charged with 4-hydroxy-6-methyl-2-pyrone (HMP) and a 5 wt% Pd/Nb2O5 catalyst. The mass ratio of catalyst to HMP is 1:1.7.

Reaction Conditions: The reaction is carried out in a solvent such as 1-butanol under a hydrogen atmosphere. Optimal conditions for high selectivity to 5,6-dihydro-4-hydroxy-6-methyl-2H-pyran-2-one (DHHMP) are lower temperatures and pressures to avoid over-hydrogenation. For instance, high selectivity (92%) is achieved in 1-butanol.

Purification: The catalyst is removed by filtration, and the product is isolated from the solvent, likely by distillation.

One-Pot Synthesis from 1,3-Dicarbonyl Compounds

This procedure provides a straightforward method for the synthesis of pyran-2-one derivatives.

Procedure A: Equimolar amounts of a 1,3-dicarbonyl compound (e.g., acetoacetic acid or its ester), a one-carbon synthon (e.g., triethyl orthoformate), and an N-acylglycine (e.g., hippuric acid) are heated in acetic anhydride (1.25 ml per mmol) for 2-4 hours. The solvent is then evaporated in vacuo. A small volume of ethanol is added, and upon cooling, the crude product precipitates and is collected by filtration.

Purification: The product can be purified by recrystallization from a suitable solvent like a mixture of DMF and ethanol.

Synthesis from 3-(Benzyloxy)propionic Acid

This route is described in a patent and claims a high overall yield.

Step 1: Chlorination. 3-(Benzyloxy)propionic acid is reacted with an acylation reagent like oxalyl chloride in a solvent such as dichloromethane under an ice bath to form the corresponding acid chloride.

Step 2: Condensation. The acid chloride is then subjected to a condensation reaction.

Step 3: Cyclization and Reduction. The intermediate from the previous step undergoes a cyclization and reduction reaction.

Step 4: Elimination. The final step involves an elimination reaction, facilitated by heating with p-toluenesulfonic acid, to yield 5,6-dihydro-2H-pyran-2-one.

Visualizations

The following diagrams illustrate the workflows of the described synthetic methods.

Enantioselective_Synthesis cluster_start Starting Materials cluster_reagents Key Reagents Benzyl alcohol Benzyl alcohol Benzyloxyacetaldehyde Benzyloxyacetaldehyde Benzyl alcohol->Benzyloxyacetaldehyde NaH, Allyl bromide then OsO4/NaIO4 Allyl bromide Allyl bromide NaH NaH OsO4/NaIO4 OsO4/NaIO4 Allyltributyltin Allyltributyltin (R)-BINOL/Ti(O-i-Pr)4 (R)-BINOL/Ti(O-i-Pr)4 Acryloyl chloride Acryloyl chloride Grubbs' Catalyst Grubbs' Catalyst Chiral Alcohol Chiral Alcohol Benzyloxyacetaldehyde->Chiral Alcohol Allyltributyltin, (R)-BINOL/Ti(O-i-Pr)4 Acrylate Ester Acrylate Ester Chiral Alcohol->Acrylate Ester Acryloyl chloride Unsaturated Lactone Unsaturated Lactone Acrylate Ester->Unsaturated Lactone Grubbs' Catalyst (RCM) Target Molecule Derivative Target Molecule Derivative Unsaturated Lactone->Target Molecule Derivative Debenzylation

Enantioselective Synthesis Workflow

Catalytic_Hydrogenation 4-Hydroxy-6-methyl-2-pyrone 4-Hydroxy-6-methyl-2-pyrone Hydrogenation Hydrogenation 4-Hydroxy-6-methyl-2-pyrone->Hydrogenation Pd/Nb2O5, H2 6-methyl-5,6-dihydro-4-hydroxy-2H-pyran-2-one 6-methyl-5,6-dihydro-4-hydroxy-2H-pyran-2-one Hydrogenation->6-methyl-5,6-dihydro-4-hydroxy-2H-pyran-2-one 1-Butanol, 60-100°C Purification Purification 6-methyl-5,6-dihydro-4-hydroxy-2H-pyran-2-one->Purification Filtration, Distillation Final Product Final Product Purification->Final Product

Catalytic Hydrogenation Workflow

One_Pot_Synthesis cluster_reactants Reactants 1,3-Dicarbonyl 1,3-Dicarbonyl One-Pot Reaction One-Pot Reaction 1,3-Dicarbonyl->One-Pot Reaction N-Acylglycine N-Acylglycine N-Acylglycine->One-Pot Reaction One-Carbon Synthon One-Carbon Synthon One-Carbon Synthon->One-Pot Reaction Crude Product Crude Product One-Pot Reaction->Crude Product Acetic Anhydride, Heat (2-4h) Purified Product Purified Product Crude Product->Purified Product Evaporation, Ethanol addition, Filtration/Recrystallization

One-Pot Synthesis Workflow

Patent_Synthesis 3-(Benzyloxy)propionic acid 3-(Benzyloxy)propionic acid Acid Chloride Acid Chloride 3-(Benzyloxy)propionic acid->Acid Chloride Oxalyl chloride, DCM Condensation Product Condensation Product Acid Chloride->Condensation Product Condensation Cyclized/Reduced Intermediate Cyclized/Reduced Intermediate Condensation Product->Cyclized/Reduced Intermediate Cyclization/Reduction 5,6-dihydro-2H-pyran-2-one 5,6-dihydro-2H-pyran-2-one Cyclized/Reduced Intermediate->5,6-dihydro-2H-pyran-2-one p-TsOH, Heat (Elimination)

Synthesis from 3-(Benzyloxy)propionic Acid

A Comparative Analysis of the In Vitro and In Vivo Efficacy of 6-Methyl-5,6-dihydro-2H-pyran-2-one and its Analogue Goniothalamin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo anticancer efficacy of 6-methyl-5,6-dihydro-2H-pyran-2-one, also known as parasorbic acid, and its structural analogue, goniothalamin. While both compounds belong to the α,β-unsaturated δ-lactone class, a review of the available scientific literature reveals significant differences in their studied biological activities, with a substantial body of research supporting the anti-tumor properties of goniothalamin, while data on the specific anticancer efficacy of this compound remains limited.

In Vitro Efficacy: A Tale of Two Lactones

Goniothalamin has shown promising results in inhibiting the proliferation of various cancer cells, with its efficacy being comparable to the established chemotherapeutic agent, doxorubicin, in some cases. The selectivity of goniothalamin for cancer cells over normal cells, as indicated by the selectivity index (S.I.), further underscores its potential as a therapeutic candidate.

Table 1: In Vitro Cytotoxicity (IC50) of Goniothalamin After 72 hours of Treatment

Cell LineCancer TypeGoniothalamin IC50 (µg/mL)Doxorubicin IC50 (µg/mL)Selectivity Index (S.I.) of Goniothalamin*
A549Lung Carcinoma< 2~15 (at 24h)> 3.1
HT29Colorectal Adenocarcinoma1.64 ± 0.050.23 ± 0.013.8
Saos-2OsteosarcomaNot SpecifiedNot Specified> 2.86
MCF-7Breast Adenocarcinoma< 2Not Specified> 10.02
UACC-732Breast CarcinomaNot SpecifiedNot Specified> 3.1
HMSCNormal Human Mesenchymal Stem Cells6.23 ± 1.290.23 ± 0.40-

*Selectivity Index (S.I.) = IC50 in normal cells (HMSC) / IC50 in cancer cells. A higher S.I. value indicates greater selectivity for cancer cells.

In Vivo Efficacy: Goniothalamin Demonstrates Anti-Tumor Activity

In vivo studies have provided evidence for the anti-tumor effects of goniothalamin in animal models. Conversely, there is a notable absence of published in vivo studies specifically evaluating the anti-tumor efficacy of this compound. Research on this compound has predominantly focused on its toxicological profile.

A study on Ehrlich solid tumors in mice demonstrated that goniothalamin treatment led to a reduction in tumor development. Another significant study in a rat model of diethylnitrosamine-induced hepatocellular carcinoma showed that oral administration of goniothalamin (30 mg/kg body weight) had a chemopreventive effect, inhibiting the formation and incidence of tumors.[1][2][3]

Table 2: In Vivo Efficacy of Goniothalamin

Animal ModelCancer TypeTreatment and DosageKey Findings
MiceEhrlich Solid TumorNot specifiedReduction in tumor development.[4][5]
RatsDiethylnitrosamine-induced Hepatocellular Carcinoma30 mg/kg body weight, oral administrationPrevented tumor incidence and inhibited tumor formation.[1][2][3]

Experimental Protocols

In Vitro Cytotoxicity Assessment: MTT Assay

The in vitro cytotoxicity of the compounds is typically determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

Workflow for MTT Assay:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells seeding 2. Seed Cells into 96-well Plates cell_culture->seeding compound_addition 3. Add Test Compounds at Various Concentrations seeding->compound_addition incubation_24h 4. Incubate for 24, 48, or 72 hours compound_addition->incubation_24h mtt_addition 5. Add MTT Reagent incubation_24h->mtt_addition incubation_4h 6. Incubate for 4 hours mtt_addition->incubation_4h solubilization 7. Add Solubilizing Agent (e.g., DMSO) incubation_4h->solubilization read_absorbance 8. Measure Absorbance at 570 nm solubilization->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50 Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_prep 1. Prepare Human Cancer Cell Suspension implantation 2. Subcutaneously Implant Cells into Immunocompromised Mice cell_prep->implantation tumor_growth 3. Allow Tumors to Reach a Palpable Size implantation->tumor_growth randomization 4. Randomize Mice into Control and Treatment Groups tumor_growth->randomization drug_admin 5. Administer Test Compound or Vehicle randomization->drug_admin monitoring 6. Monitor Tumor Growth and Body Weight drug_admin->monitoring euthanasia 7. Euthanize Mice at Study Endpoint monitoring->euthanasia tumor_excision 8. Excise and Weigh Tumors euthanasia->tumor_excision data_analysis 9. Analyze Tumor Growth Inhibition tumor_excision->data_analysis Apoptosis_Pathway Goniothalamin Goniothalamin Mitochondria Mitochondria Goniothalamin->Mitochondria Induces Mitochondrial Stress Caspase9 Caspase-9 (Initiator) Mitochondria->Caspase9 Releases Cytochrome c, Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes Apoptosis

References

A Comparative Guide to the Structural Confirmation of Synthesized 6-methyl-5,6-dihydro-2H-pyran-2-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of synthesized 6-methyl-5,6-dihydro-2H-pyran-2-one, a significant heterocyclic compound. This guide will delve into the spectroscopic data of the target molecule and compare it with two structural analogs: 5,6-dihydro-2H-pyran-2-one and 6-pentyl-5,6-dihydro-2H-pyran-2-one. Detailed experimental protocols, comparative data tables, and workflow visualizations are provided to assist researchers in the unambiguous identification and characterization of this class of compounds.

Spectroscopic Data Comparison

The structural elucidation of this compound, also known as Parasorbic Acid, and its analogs relies on a combination of spectroscopic methods. The following tables summarize the key data obtained from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Table 1: ¹H NMR Spectroscopic Data
CompoundChemical Shift (δ) ppm
This compound Data not available in the search results.
5,6-dihydro-2H-pyran-2-one 6.89 (ddd, J=9.8, 6.1, 2.0 Hz, 1H), 6.03 (dt, J=9.8, 2.0 Hz, 1H), 4.41 (t, J=6.1 Hz, 2H), 2.45 (dtd, J=6.1, 6.1, 2.0 Hz, 2H)
6-pentyl-5,6-dihydro-2H-pyran-2-one 6.84 (dt, J = 9.8, 4.0 Hz, 1H), 5.97 (dt, J = 9.8, 1.8 Hz, 1H), 4.40 (m, 1H), 2.33 (m, 2H), 1.65 (m, 2H), 1.32 (m, 6H), 0.89 (t, J = 6.8 Hz, 3H)
Table 2: ¹³C NMR Spectroscopic Data
CompoundChemical Shift (δ) ppm
This compound Data not available in the search results.
5,6-dihydro-2H-pyran-2-one 164.1, 145.3, 121.5, 69.1, 29.8
6-pentyl-5,6-dihydro-2H-pyran-2-one 164.8, 146.5, 121.1, 79.9, 35.1, 31.5, 29.8, 24.8, 22.5, 14.0
Table 3: FT-IR Spectroscopic Data (Key Peaks)
CompoundWavenumber (cm⁻¹)Functional Group Assignment
This compound ~1720, ~1640C=O (α,β-unsaturated lactone), C=C
5,6-dihydro-2H-pyran-2-one ~1725, ~1645C=O (α,β-unsaturated lactone), C=C
6-pentyl-5,6-dihydro-2H-pyran-2-one ~1720, ~1640C=O (α,β-unsaturated lactone), C=C
Table 4: Mass Spectrometry Data (Key Fragments)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 11297, 84, 69, 55, 43
5,6-dihydro-2H-pyran-2-one 9868, 55, 42
6-pentyl-5,6-dihydro-2H-pyran-2-one 16897, 85, 69, 55, 43

Experimental Protocols

Detailed experimental protocols are crucial for reproducible results. The following sections outline the general procedures for the spectroscopic analysis of these pyranone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Samples are typically dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Standard parameters include a spectral width of 0-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: For liquid samples such as the pyranones discussed, the analysis is often performed using the neat liquid. A thin film of the sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The sample is typically diluted in a volatile organic solvent, such as dichloromethane or diethyl ether, before injection.

GC Conditions: A capillary column, such as a DB-5ms, is commonly used. The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. Helium is typically used as the carrier gas.

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, with a typical ionization energy of 70 eV. The mass-to-charge ratio (m/z) is scanned over a range of, for example, 40-400 amu.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the synthesis and structural confirmation of this compound.

Synthesis_Workflow Start Starting Materials Synthesis Chemical Synthesis Start->Synthesis Reaction Purification Purification (e.g., Chromatography) Synthesis->Purification Crude Product Isolated_Product Isolated Product Purification->Isolated_Product

Caption: A simplified workflow for the synthesis and isolation of the target compound.

Structural_Confirmation_Workflow Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR FT-IR Spectroscopy Product->IR MS Mass Spectrometry (GC-MS) Product->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Confirmation Structural Confirmation Data_Analysis->Confirmation

Caption: The analytical workflow for the structural confirmation of the synthesized product.

Therapeutic Potential of Pyranones: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of pyranone derivatives across anticancer, anti-inflammatory, neuroprotective, and antimicrobial applications. The information is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments and visual representations of associated signaling pathways.

Pyranones, a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This guide synthesizes data from multiple studies to offer a comparative overview of their efficacy and mechanisms of action.

Anticancer Activity of Pyranone Derivatives

A variety of pyranone derivatives have demonstrated cytotoxic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Phomapyrone AHL-60 (Human promyelocytic leukemia)34.62[1][2][3]
Phomapyrone BHL-60 (Human promyelocytic leukemia)27.90[1][2][3]
11S, 13R-(+)-phomacumarin AHL-60 (Human promyelocytic leukemia)31.02[1][2][3]
5-hydroxy-2-iodomethyl-4-pyranoneL1210 (Murine leukemia)3.15[4]
6-bromo-2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Murine leukemia)3.40[4]
6-bromo-5-hydroxy-2-hydroxy-methyl-4-pyranoneL1210 (Murine leukemia)3.75[4]
2-bromomethyl-5-hydroxy-4-pyranoneL1210 (Murine leukemia)4.30[4]
5-benzyloxy-2-chloromethyl-4-pyranoneL1210 (Murine leukemia)5[4]

Anti-inflammatory Potential of Pyranones

Pyranone derivatives have been shown to modulate inflammatory responses, primarily through the inhibition of the NF-κB signaling pathway. This pathway is a critical regulator of inflammatory gene expression.

Compound/DerivativeCell LineTarget/AssayIC50 (µM)Reference
Pyranochalcone derivative 6bHEK293TTNF-α induced NF-κB inhibition0.29 - 10.46[1]
Rhodanthpyrone A and BRAW 264.7LPS-induced inflammatory gene expressionNot specified[5]

Neuroprotective Effects of Pyranones

The neuroprotective properties of pyranones are often attributed to their ability to modulate signaling pathways crucial for neuronal survival and function, such as the PI3K/Akt/GSK3β pathway, and to activate the antioxidant Nrf2 pathway.

Compound/DerivativeModel/TargetEffectReference
α-Pyrone derivativeHCT116 cellsNrf2/ARE pathway activation[6]
Tovophyllin A (a xanthone)MPTP-induced Parkinson's modelIncreased phosphorylation of Akt and GSK-3β[7]

Antimicrobial Activity of Pyranones

Several pyranone derivatives have exhibited inhibitory activity against various bacterial strains, indicating their potential as novel antimicrobial agents. The minimum inhibitory concentration (MIC) is a standard measure of this activity.

Compound/DerivativeBacterial StrainMIC (µg/mL)Reference
Amide derivative 1Gram-negative bacteria8-16[8]
Amide derivative 12Gram-negative bacteria8-16[8]
Amide derivative 12Gram-positive bacteria4-16[8]

Experimental Protocols

MTT Assay for Cytotoxicity

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the pyranone derivatives and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.

  • Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals. Incubate at 37°C for 15 minutes with shaking.

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader. The absorbance is proportional to the number of viable cells.[9]

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This assay measures the anti-inflammatory effect of compounds by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: Culture RAW 264.7 macrophage cells in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with the pyranone derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Collect the cell culture medium and mix it with an equal volume of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes and measure the absorbance at 540 nm. The amount of nitrite, a stable metabolite of NO, is indicative of NO production.[10]

Amyloid-Beta (Aβ) Aggregation Inhibition Assay (Thioflavin T Assay)

This fluorimetric assay is used to screen for inhibitors of Aβ peptide aggregation, a key pathological hallmark of Alzheimer's disease.

  • Peptide Preparation: Dissolve synthetic Aβ42 peptide in an appropriate buffer.

  • Incubation with Compounds: Incubate the Aβ42 peptide (e.g., 20 µM) with varying concentrations of the pyranone derivatives (or DMSO as a control) at 37°C with shaking for a specified period (e.g., 2.5 hours).

  • Thioflavin T (ThT) Addition: Add Thioflavin T (ThT) solution to the samples. ThT fluoresces upon binding to amyloid fibrils.

  • Fluorescence Measurement: Measure the ThT fluorescence at an emission wavelength of 483 nm (with excitation at 450 nm). A decrease in fluorescence indicates inhibition of Aβ aggregation.[11]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacteria (e.g., to 0.5 McFarland standard).

  • Serial Dilution: Perform serial two-fold dilutions of the pyranone derivatives in a suitable broth medium in a 96-well microplate.

  • Inoculation: Inoculate each well with the bacterial suspension.

  • Incubation: Incubate the microplate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[8]

Signaling Pathways and Mechanisms of Action

NF-κB Signaling Pathway Inhibition by Pyranones

The NF-κB pathway is a key regulator of inflammation. Certain pyranone derivatives exert their anti-inflammatory effects by inhibiting this pathway. For example, Rhodanthpyrone A and B have been shown to suppress the phosphorylation of IKK and p65, and increase the levels of IκBα, which are key events in the inhibition of the NF-κB pathway.[5]

NF_kB_Inhibition_by_Pyranones cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates (p) NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates Pyranones Pyranone Derivatives Pyranones->IKK inhibits Pyranones->IkBa stabilizes Genes Inflammatory Genes NFkB_n->Genes activates transcription

Caption: Inhibition of the NF-κB signaling pathway by pyranone derivatives.

Nrf2/ARE Antioxidant Pathway Activation by Pyranones

The Nrf2/ARE pathway is a primary cellular defense mechanism against oxidative stress. Certain α-pyrone derivatives have been identified as activators of this pathway, inducing the nuclear translocation of Nrf2 and subsequent expression of antioxidant genes.

Nrf2_Activation_by_Pyranones cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 sequesters & promotes degradation Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Pyranones α-Pyrone Derivatives Pyranones->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates ARE ARE Nrf2_n->ARE binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes activates transcription

Caption: Activation of the Nrf2/ARE antioxidant pathway by α-pyrone derivatives.

PI3K/Akt/GSK3β Neuroprotective Pathway Modulation by Pyranones

The PI3K/Akt/GSK3β pathway is critical for neuronal survival and is a target for neuroprotective agents. Pyranone derivatives, such as the xanthone Tovophyllin A, can promote the phosphorylation (activation) of Akt, which in turn phosphorylates (inactivates) GSK3β, leading to reduced apoptosis and enhanced neuronal survival.[7]

PI3K_Akt_GSK3b_Modulation cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor binds & activates PI3K PI3K Receptor->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 Akt Akt PIP3->Akt activates GSK3b GSK3β Akt->GSK3b phosphorylates (p) inactivates Apoptosis Apoptosis GSK3b->Apoptosis promotes Pyranones Pyranone Derivatives Pyranones->Akt promotes phosphorylation (p)

Caption: Modulation of the PI3K/Akt/GSK3β neuroprotective pathway by pyranone derivatives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-methyl-5,6-dihydro-2H-pyran-2-one
Reactant of Route 2
6-methyl-5,6-dihydro-2H-pyran-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.